Ethinylestradiol sulfate-D4
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24O5S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D |
InChI Key |
WLGIWVFFGMPRLM-LJEVPYBISA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OS(=O)(=O)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Ethinylestradiol Sulfate-D4
This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and biological interactions of Ethinylestradiol sulfate-D4. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and relevant biological pathways associated with this stable isotope-labeled compound.
Core Chemical Properties
This compound is the deuterated form of Ethinylestradiol sulfate (B86663), a major metabolite of the synthetic estrogen Ethinylestradiol. The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass difference from its endogenous counterpart without significantly altering its chemical behavior.
Below is a summary of the key chemical properties of this compound and its non-deuterated analog.
| Property | This compound | Ethinylestradiol sulfate |
| Molecular Formula | C₂₀H₂₀D₄O₅S[1] | C₂₀H₂₄O₅S[2] |
| Molecular Weight | 380.49 g/mol [1] | 376.47 g/mol [2] |
| Synonyms | 17α-Ethynylestradiol 3-sulfate-D4 | EE sulfate, 17α-Ethynylestradiol 3-sulfate[2] |
| Physical State | Solid (assumed, based on non-deuterated form) | Data not available |
| Isotopic Purity | Not specified in literature, but typically >98% for commercial standards. | Not Applicable |
Note: Several deuterated forms of Ethinylestradiol exist, including 17α-Ethynylestradiol-2,4,16,16-D4 (Molecular Formula: C₂₀H₂₀D₄O₂, Molecular Weight: 300.43 g/mol ), which is the non-sulfated form.
Experimental Protocols: Quantification by LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of Ethinylestradiol in biological matrices. Below is a synthesized, detailed methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.[3][4][5][6]
Sample Preparation
This workflow outlines the extraction of Ethinylestradiol from a plasma sample, a common procedure in pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethinylestradiol sulfate - Wikipedia [en.wikipedia.org]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Characterization of Ethinylestradiol sulfate-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway and characterization of Ethinylestradiol sulfate-D4. This deuterated analog of Ethinylestradiol sulfate (B86663) is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.
Introduction
Ethinylestradiol, a potent synthetic estrogen, is a common component of oral contraceptives. Its sulfated metabolite, Ethinylestradiol sulfate, is a major circulating form of the drug in the body. The deuterated version, this compound, provides a stable isotope-labeled internal standard essential for accurate quantification in bioanalytical methods. This guide outlines a plausible synthetic route and the expected analytical characterization of this important molecule.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a three-step process starting from estrone (B1671321), a readily available steroid precursor. The proposed pathway involves:
-
Ethynylation of Estrone: Introduction of the ethynyl (B1212043) group at the C17 position.
-
Deuteration of Ethinylestradiol: Selective incorporation of four deuterium (B1214612) atoms.
-
Sulfation of Ethinylestradiol-D4: Addition of a sulfate group at the C3 hydroxyl position.
A schematic of the proposed synthetic pathway is illustrated below.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethinylestradiol from Estrone
This procedure is based on established methods for the ethynylation of steroidal ketones.[1][2]
-
Materials: Estrone, Potassium tert-butoxide, Acetylene (B1199291) gas, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (HCl).
-
Procedure:
-
To a solution of potassium tert-butoxide in anhydrous THF at 0-5 °C, bubble purified acetylene gas for 1 hour.
-
Slowly add a solution of estrone in anhydrous THF to the reaction mixture while maintaining the temperature and continuing the acetylene bubbling.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by carefully adding water and then neutralize with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Ethinylestradiol.
-
Step 2: Synthesis of Ethinylestradiol-D4 (17α-Ethynylestradiol-2,4,16,16-D4)
The deuteration of the aromatic ring and the positions adjacent to the ketone in the precursor (or a related intermediate) can be achieved under acidic or basic conditions with a deuterium source. The specific labeling pattern (2,4,16,16-D4) suggests a multi-step or carefully controlled single-step process.[3][4][5][6]
-
Materials: Ethinylestradiol, Deuterium oxide (D₂O), Acid or base catalyst (e.g., DCl in D₂O or NaOD in D₂O).
-
Procedure (Conceptual):
-
Aromatic Deuteration (Positions 2 and 4): Dissolve Ethinylestradiol in a suitable solvent and treat with a deuterated acid (e.g., D₂SO₄) or perform a Lewis acid-catalyzed exchange with a deuterium source.
-
Aliphatic Deuteration (Positions 16,16): This is more challenging on the final Ethinylestradiol structure. It is plausible that this deuteration is carried out on an earlier intermediate, such as estrone, prior to ethynylation. This would involve base-catalyzed enolization in the presence of D₂O.
-
The combined protocol would likely involve a multi-step sequence to achieve the specific labeling pattern.
-
After the exchange reactions, the product is isolated by neutralization and extraction.
-
Purification is performed by chromatography.
-
Step 3: Synthesis of this compound
The sulfation of the phenolic hydroxyl group at C3 can be accomplished using a variety of sulfating agents.
-
Materials: Ethinylestradiol-D4, Sulfur trioxide pyridine complex, Pyridine (anhydrous).
-
Procedure:
-
Dissolve Ethinylestradiol-D4 in anhydrous pyridine.
-
Add the sulfur trioxide pyridine complex portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Quench the reaction by the addition of water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The product can be isolated by precipitation or extraction.
-
Purify the crude this compound by recrystallization or chromatography.
-
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Caption: Workflow for the characterization of this compound.
Predicted Analytical Data
The following tables summarize the predicted quantitative data for this compound based on the known data for the unlabeled compound and general principles of spectroscopy.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₀D₄O₅S |
| Monoisotopic Mass | 380.1596 Da |
| Appearance | White to off-white solid |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Absence of signals for aromatic protons at positions 2 and 4. - Absence of signals for the methylene (B1212753) protons at C16. - Characteristic signals for the remaining steroid core protons and the ethynyl proton. |
| ¹³C NMR | - Signals for the deuterated carbons (C2, C4, C16) will be triplets (due to C-D coupling) and will have significantly lower intensity. - Shifts of carbons adjacent to the deuterated positions may be slightly altered (isotope effect).[7][8][9] |
| Mass Spectrometry (ESI-) | - Expected [M-H]⁻ ion at m/z 379.15. - Fragmentation pattern will be similar to the unlabeled compound, but with mass shifts corresponding to the deuterated fragments. |
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M-H]⁻ | 379.1519 |
| [M+Na-2H]⁻ | 401.1338 |
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The detailed protocols and predicted analytical data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require this stable isotope-labeled standard for their studies. The successful synthesis and thorough characterization of this compound are paramount for its reliable use in quantitative bioanalytical assays.
References
- 1. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]
- 2. Preparation method of ethinylestradiol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
Ethinylestradiol Sulfate-D4: A Technical Guide for Researchers in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of Ethinylestradiol sulfate-D4 in scientific research, focusing on its critical role as an internal standard in the quantitative analysis of ethinylestradiol. Ethinylestradiol (EE), a potent synthetic estrogen, is a key component in oral contraceptives and hormone replacement therapies. Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comprehensive overview of the methodologies, quantitative parameters, and workflows where its deuterated analog, Ethinylestradiol-D4, is indispensable.
Core Application: An Internal Standard for Quantitative Mass Spectrometry
This compound, and more commonly its non-sulfated counterpart Ethinylestradiol-D4 (EE-d4), serves a singular, critical function in research: it is the gold-standard internal standard for the quantification of ethinylestradiol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6][7][8]
The rationale for using a deuterated internal standard lies in its chemical and physical properties. Ethinylestradiol-D4 is structurally identical to ethinylestradiol, except that four hydrogen atoms have been replaced by deuterium (B1214612) atoms.[7] This subtle modification results in a molecule that:
-
Co-elutes chromatographically with the unlabeled analyte (ethinylestradiol).
-
Exhibits identical ionization efficiency and fragmentation patterns in the mass spectrometer.
-
Is distinguishable by its higher mass-to-charge ratio (m/z) .
This allows for the correction of variability during sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations, thereby ensuring high accuracy and precision in the final concentration measurement.
Quantitative Data from Bioanalytical Methods
The following tables summarize key quantitative parameters from published LC-MS/MS methods that utilize Ethinylestradiol-D4 as an internal standard for the quantification of ethinylestradiol in human plasma.
Table 1: Stock and Spiking Solution Concentrations
| Parameter | Concentration | Solvent | Reference |
| Ethinylestradiol Stock Solution | 400.00 µg/mL | 100% Methanol (B129727) | [3][9] |
| Ethinylestradiol-D4 Stock Solution | 400.00 µg/mL | 100% Methanol | [3][9] |
| Ethinylestradiol Intermediate Solution | 1.200 µg/mL | 20% Methanol | [3][9] |
| Ethinylestradiol-D4 Intermediate Solution | 4.000 µg/mL | 20% Methanol | [9] |
Table 2: Calibration Curve and Quality Control (QC) Sample Concentrations in Human Plasma
| Parameter | Concentration Range | Reference |
| Linearity Range | 5.000 – 308.560 pg/mL | [2][3][4] |
| Linearity Range | 2.5 - 500 pg/mL | [1][5] |
| QC Low | 5.200 pg/mL | [2] |
| QC Medium | 44.880 pg/mL | [2] |
| QC High | 179.520 pg/mL | [2] |
Table 3: Mass Spectrometry Parameters for Dansyl-Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Reference |
| Dansyl-Ethinylestradiol | 530.2 | 171.1 | 49 V | [10] |
| Dansyl-Ethinylestradiol-D4 | 534.2 | 171.0 | Not Specified | [10] |
| Dansyl-Ethinylestradiol-D4 | 530.30 | 171.10 | Not Specified | [3][9] |
Note: Derivatization with dansyl chloride is a common strategy to enhance the ionization efficiency and sensitivity of ethinylestradiol analysis.[1][5][10][11]
Experimental Protocols
The following is a generalized, detailed methodology for the quantification of ethinylestradiol in human plasma using Ethinylestradiol-D4 as an internal standard, based on common practices reported in the literature.[1][2][3][4][5][11]
1. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of ethinylestradiol and Ethinylestradiol-D4 in 100% methanol at a concentration of 400 µg/mL.[3][9]
-
Spiking Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent, such as 20% methanol.
-
Calibration Standards and QCs: Spike known concentrations of ethinylestradiol working solutions and a fixed concentration of the Ethinylestradiol-D4 internal standard working solution into blank human K2-EDTA plasma to prepare calibration curve standards and quality control samples.
2. Sample Preparation (Extraction)
A combination of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) is often employed to isolate the analytes from the complex plasma matrix.[2][3][4]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.
-
Load the plasma sample (pre-treated, if necessary).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Liquid-Liquid Extraction (LLE):
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
3. Derivatization (Optional but Recommended for High Sensitivity)
To enhance the signal intensity in the mass spectrometer, the extracted samples are often derivatized with dansyl chloride.[1][5][10][11]
-
Add a solution of dansyl chloride in a suitable solvent (e.g., acetone) and a buffer (e.g., sodium bicarbonate) to the dried extract.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time.
-
After cooling, the derivatized product may be subjected to a further clean-up step, such as another LLE with hexane.[1][5]
4. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[2][3][4]
-
Use an isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate).[2][3][4]
-
-
Mass Spectrometric Detection:
5. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of ethinylestradiol to Ethinylestradiol-D4.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of ethinylestradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for Bioanalytical Quantification of Ethinylestradiol
Caption: Bioanalytical workflow for ethinylestradiol quantification.
Logical Relationship of Components in Quantitative Analysis
Caption: Ratiometric approach for accurate quantification.
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. assets.fishersci.com [assets.fishersci.com]
Ethinylestradiol Sulfate-D4: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for Ethinylestradiol Sulfate-D4. This deuterated analog of Ethinylestradiol sulfate (B86663) serves as a crucial internal standard in bioanalytical studies, particularly for pharmacokinetic and metabolic profiling. Understanding the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results.
Compound Identification and Specifications
A Certificate of Analysis for this compound typically begins with fundamental identifying information and product specifications. This section ensures the correct material is being used and meets the required quality standards for research and development.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 17α-Ethynylestradiol-2,4,16,16-d4 3-(hydrogen sulfate) |
| CAS Number | 350820-06-3 (for the non-sulfated d4 analog) |
| Molecular Formula | C₂₀H₁₉D₄NaO₅S (as sodium salt) |
| Molecular Weight | 402.47 g/mol (as sodium salt)[1] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Storage Conditions | -20°C[1] |
Analytical Data for Characterization
The core of the CoA provides quantitative data from various analytical techniques to confirm the identity, purity, and isotopic labeling of the compound.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of this compound.
| Parameter | Observed Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Mass Transition (for EE-d4 after derivatization) | m/z 534.00 > 171.10[2] |
| Accurate Mass | 402.14 (for the free acid form)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Detailed methodologies are crucial for replicating and validating the analytical results. The following sections outline typical experimental protocols used in the analysis of Ethinylestradiol, where this compound would be used as an internal standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 50 x 2 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a modifier like formic acid (e.g., 80:20 v/v acetonitrile:water with 1% formic acid).[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is commonly used for the determination of Ethinylestradiol in biological matrices, employing Ethinylestradiol-D4 as an internal standard.[5][6][7][8]
-
Sample Preparation:
-
Extraction: Ethinylestradiol and the internal standard (Ethinylestradiol-D4) are extracted from the biological matrix (e.g., human plasma) using liquid-liquid extraction with a solvent like methyl t-butyl ether or a solid-phase extraction (SPE) cartridge.[5][6]
-
Derivatization: To enhance sensitivity, the extracted analytes are often derivatized with a reagent such as dansyl chloride.[2][5][6]
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase.[5]
-
-
LC System:
-
Column: A C18 reverse-phase column (e.g., Syncronis C18, 50 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate).[7][8]
-
-
MS/MS System:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode.[6]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6][7]
-
Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For dansylated Ethinylestradiol-D4, a transition of m/z 534.00 > 171.10 has been reported.[2]
-
Visualized Workflows and Pathways
Analytical Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of Ethinylestradiol in a biological sample using Ethinylestradiol-D4 as an internal standard.
Metabolic Pathway of Ethinylestradiol
Ethinylestradiol is metabolized in the body, with sulfation being a major pathway. Ethinylestradiol sulfate is a significant metabolite.[9]
This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. By carefully evaluating the provided data and understanding the methodologies used for its characterization, researchers can confidently employ this internal standard in their studies, leading to robust and reliable analytical outcomes.
References
- 1. Ethynyl Estradiol 3-Sulfate Sodium Salt-d4 [lgcstandards.com]
- 2. lcms.cz [lcms.cz]
- 3. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethinylestradiol sulfate - Wikipedia [en.wikipedia.org]
A Technical Guide to Ethinylestradiol-d4 Analogs for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of deuterated analogs of ethinylestradiol, primarily focusing on Ethinylestradiol sulfate-D4 and its closely related variant, 17α-Ethinylestradiol-d4. These isotopically labeled compounds are indispensable tools in pharmaceutical research and development, particularly as internal standards for the highly sensitive and accurate quantification of ethinylestradiol in biological matrices. This document outlines the commercial availability of these standards, their key characteristics, and detailed experimental protocols for their application in bioanalytical assays.
Commercial Suppliers and Quantitative Data
Several reputable chemical suppliers provide Ethinylestradiol-d4 analogs for research purposes. The following table summarizes the key quantitative data for these products, facilitating a comparative assessment for procurement.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| MedChemExpress | This compound | HY-154775S | Not Specified | C₂₀H₂₀D₄O₅S | 380.49 | Not Specified |
| LGC Standards | Ethynyl Estradiol 3-Sulfate Sodium Salt-d4 | TRC-E685117 | 724762-79-2 | C₂₀H₁₉D₄NaO₅S | 402.47 | Not Specified |
| Simson Pharma | 17a-Ethinylestradiol-2,4,16,16-D4 | E050006 | 350820-06-3 | C₂₀H₂₀D₄O₂ | 300.40 | Certificate of Analysis available |
| Clearsynth | 17-Alpha-Ethinyl Estradiol-d4 | Not Specified | 350820-06-3 | C₂₀H₂₀D₄O₂ | Not Specified | Certificate of Analysis available |
Note: Purity and isotopic enrichment data are often lot-specific and can be found on the Certificate of Analysis provided by the supplier.
Application in Bioanalytical Methods: Experimental Protocols
Deuterated ethinylestradiol analogs are predominantly used as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of ethinylestradiol quantification in complex biological samples like human plasma.[1] The co-elution of the analyte and the isotopically labeled internal standard allows for the correction of variations in sample preparation and instrument response.[2][3]
Sample Preparation: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
A robust sample preparation is crucial for removing interferences from the plasma matrix. A common approach involves a combination of SPE and LLE.[4]
-
Materials:
-
Human plasma (K2-EDTA)
-
Ethinylestradiol-d4 internal standard solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Tert-butyl methyl ether (TBME)
-
Acetonitrile
-
2 mM Ammonium Formate Buffer
-
-
Protocol:
-
To a 500 µL aliquot of human plasma, add the Ethinylestradiol-d4 internal standard.
-
Perform Solid Phase Extraction (SPE) using a C18 cartridge to initially clean up the sample.
-
Follow with a Liquid-Liquid Extraction (LLE) step using TBME to further isolate the analyte and the internal standard from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
-
Chromatographic Separation: LC-MS/MS Analysis
The separation of ethinylestradiol and its deuterated internal standard is typically achieved using a C18 analytical column.[4]
-
Instrumentation:
-
Chromatographic Conditions:
Mass Spectrometric Detection
Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]
-
Ionization Mode: Positive ion spray.[4]
-
MRM Transitions:
-
Ethinylestradiol: The specific precursor and product ion transitions should be optimized for the instrument used.
-
Ethinylestradiol-d4 (IS): The MRM transition for the deuterated internal standard is monitored simultaneously. For example, a potential transition could be m/z 530.30 → 171.10.[5]
-
The method is validated for linearity, precision, accuracy, and recovery to ensure reliable quantification of ethinylestradiol in the low pg/mL range.[4][5]
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of ethinylestradiol using a deuterated internal standard.
Caption: Experimental workflow for ethinylestradiol quantification.
This guide provides a foundational understanding of the commercial sources and analytical applications of Ethinylestradiol-d4 analogs. Researchers are encouraged to consult the specific documentation provided by the suppliers and relevant scientific literature for the most accurate and up-to-date information.
References
- 1. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17a-Ethinylestradiol-2,4,16,16-D4 | CAS No- 350820-06-3 | Simson Pharma Limited [simsonpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ethinylestradiol sulfate-D4 molecular weight and formula
This technical guide provides an in-depth overview of Ethinylestradiol sulfate-D4, a deuterated form of the major metabolite of Ethinylestradiol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical applications, and metabolic context.
Core Compound Data
This compound is a stable isotope-labeled version of Ethinylestradiol sulfate (B86663). The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[1][2][3]
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₀D₄O₅S | [4] |
| Molecular Weight | 380.49 g/mol | [1] |
| Synonyms | 17α-Ethynylestradiol-d4 3-sulfate | N/A |
| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [1][2][3] |
Metabolic Pathway of Ethinylestradiol
Ethinylestradiol (EE) undergoes extensive first-pass metabolism in the liver and intestine.[5] The primary metabolic pathways involve sulfation and hydroxylation. The sulfated form, Ethinylestradiol sulfate, is a major circulating metabolite.[6] 2-hydroxylation, catalyzed predominantly by cytochrome P-450 IIIA4, is a significant oxidative reaction, and the resulting catechol estrogen can be further metabolized.[7] Ethinylestradiol sulfate can be considered a reservoir for the active Ethinylestradiol, although the conversion rate back to the parent compound is relatively low.[4]
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Ethinylestradiol in biological matrices. Below is a representative experimental protocol for the determination of Ethinylestradiol in human plasma using LC-MS/MS.
Protocol: Quantification of Ethinylestradiol in Human Plasma by LC-MS/MS
This protocol outlines a method for the sensitive determination of Ethinylestradiol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethinylestradiol-D4 as an internal standard.[8][9]
1. Materials and Reagents
-
Ethinylestradiol (analytical standard)
-
Ethinylestradiol-D4 (internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Formate
-
Tert-butyl methyl ether (TBME)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Water (deionized)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Ethinylestradiol and Ethinylestradiol-D4 in methanol at a concentration of 400.00 µg/mL.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol/water mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to create a calibration curve (e.g., 5.0 - 310 pg/mL) and QC samples at low, medium, and high concentrations.
-
Sample Preparation: To 500 µL of plasma sample, calibration standard, or QC, add the internal standard (Ethinylestradiol-D4) solution.
3. Extraction Procedure
-
Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water/methanol mixtures of increasing organic strength.
-
Elute the analyte and internal standard with methanol.
-
Perform a liquid-liquid extraction on the eluate using TBME.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18, 50 mm x 3.0 mm, 1.8 µm
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Formate buffer (e.g., 80:20 v/v)
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethinylestradiol: Monitor the specific precursor to product ion transition.
-
Ethinylestradiol-D4: Monitor the specific precursor to product ion transition (e.g., m/z 530.30 → 171.10).[9]
-
-
5. Data Analysis
-
Quantify Ethinylestradiol in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Experimental Workflow
The following diagram illustrates the workflow for the quantification of Ethinylestradiol in a biological sample using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfotransferase 1E1 is a low km isoform mediating the 3-O-sulfation of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 17 alpha-ethynylestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Navigating the Isotopic Landscape of Ethinylestradiol Sulfate-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic purity of Ethinylestradiol sulfate-D4, a critical internal standard in bioanalytical studies. The document outlines the significance of isotopic purity, presents representative data on isotopic distribution, details experimental protocols for its determination, and illustrates the synthetic and analytical workflows.
Introduction: The Significance of Isotopic Purity
Deuterium-labeled internal standards, such as this compound, are indispensable for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies.[1][2] The accuracy of these analyses hinges on the isotopic purity of the internal standard. Isotopic purity refers to the percentage of the molecule that contains the specified number of deuterium (B1214612) atoms (in this case, four) relative to molecules with fewer or no deuterium atoms (D0, D1, D2, D3). The presence of significant levels of unlabeled (D0) or partially labeled species can interfere with the quantification of the endogenous analyte, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution is paramount for ensuring data integrity.
Quantitative Data on Isotopic Purity
While specific isotopic distribution data can vary between synthetic batches and manufacturers, a representative Certificate of Analysis for a high-quality this compound standard would typically exhibit the following characteristics. The data presented below is a hypothetical but realistic representation for illustrative purposes.
Table 1: Representative Isotopic Distribution of Ethinylestradiol-D4
| Isotopic Species | Notation | Representative Abundance (%) |
| Unlabeled | D0 | < 0.1 |
| Mono-deuterated | D1 | < 0.5 |
| Di-deuterated | D2 | < 1.0 |
| Tri-deuterated | D3 | < 5.0 |
| Tetra-deuterated | D4 | > 93.5 |
Table 2: Quality Control Specifications for this compound
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥ 98%[3] |
| Isotopic Enrichment (D4) | ≥ 93% |
| Total Deuterium Incorporation | ≥ 99% (sum of D1 to D4) |
Synthesis and Potential Isotopic Impurities
The synthesis of this compound typically involves a two-stage process: the deuteration of Ethinylestradiol followed by sulfation. The isotopic distribution is primarily determined in the first stage. A plausible synthetic route for Ethinylestradiol-D4 (specifically 17-α-Ethynylestradiol (2,4,16,16-D₄)) involves the introduction of deuterium at specific positions of the steroid core.[3]
The primary sources of isotopic impurities (D0, D1, D2, D3 species) are incomplete deuteration reactions and back-exchange of deuterium for hydrogen during workup and purification steps. The subsequent sulfation at the 3-hydroxyl group is a well-established reaction and is not expected to alter the isotopic distribution of the steroid core.
Caption: Simplified synthetic workflow for this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Method
Objective: To determine the relative abundance of D0, D1, D2, D3, and D4 species of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Range: m/z 100-500.
-
Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the [M-H]⁻ ions for each isotopic species (D0 to D4).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic peaks.
-
Caption: Experimental workflow for isotopic purity analysis by LC-HRMS.
NMR Spectroscopy Method
Objective: To confirm the positions of deuterium labeling and to provide an orthogonal assessment of isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration (C2, C4, and C16) provides qualitative confirmation of successful labeling.
-
²H NMR: Acquire a deuterium NMR spectrum. The presence of signals corresponding to the labeled positions confirms the sites of deuteration.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for the carbon atoms attached to deuterium will be split into multiplets (due to C-D coupling) and will be of lower intensity, confirming the labeling positions.
-
-
Data Analysis:
-
Integration of the residual proton signals in the ¹H NMR spectrum can be used to estimate the percentage of non-deuterated species at each labeled position.
-
Comparison of the integrals in the ²H NMR spectrum provides information on the relative deuterium incorporation at different sites.
-
Conclusion
The rigorous assessment of the isotopic purity of this compound is a cornerstone of reliable bioanalytical method development and validation. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently characterize the isotopic distribution of this critical internal standard. Understanding the potential for isotopic impurities arising from the synthetic process further aids in the interpretation of analytical data. This guide provides a framework for ensuring the quality and accuracy of quantitative studies that rely on this compound.
References
Stability and Storage of Ethinylestradiol Sulfate-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethinylestradiol sulfate-D4. As a deuterated stable isotope-labeled internal standard, its purity and stability are critical for accurate quantification in research and clinical applications. This document synthesizes available data on the storage, handling, and potential degradation of this compound and its parent compound, ethinylestradiol.
Compound Overview
This compound is the deuterated form of Ethinylestradiol 3-sulfate, a major metabolite of the synthetic estrogen, Ethinylestradiol. The introduction of deuterium (B1214612) atoms at specific positions of the molecule provides a distinct mass signature for its use as an internal standard in mass spectrometry-based analytical methods.
Chemical Structure:
-
IUPAC Name: [(8R,9S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-2,4,16,16-tetradeuterio-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate (B86663)
-
Molecular Formula: C₂₀H₂₀D₄O₅S
-
Molecular Weight: Approximately 380.5 g/mol
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on information from various suppliers and general guidelines for steroid stability.
Solid Form (Neat Compound)
| Storage Condition | Duration | Recommendations |
| Long-term | Up to 3 years | Store at -20°C in a tightly sealed, light-resistant container. |
| Short-term | Up to 2 years | Store at 4°C in a tightly sealed, light-resistant container. |
| Shipping | Varies | Typically shipped at ambient temperature. Upon receipt, store at the recommended long-term or short-term conditions. |
In Solution
| Storage Condition | Duration | Recommendations |
| Long-term | Up to 6 months | Store stock solutions at -80°C in tightly sealed, light-resistant containers. |
| Short-term | Up to 1 month | Store stock solutions at -20°C in tightly sealed, light-resistant containers. |
| Working Solutions | Freshly Prepared | It is highly recommended to prepare working solutions fresh on the day of use. |
| Freeze-Thaw Cycles | Avoid | Repeated freeze-thaw cycles should be avoided to prevent degradation. Aliquoting stock solutions into single-use vials is recommended. |
Stability Profile
Direct and comprehensive stability data for this compound is limited in publicly available literature. Therefore, the stability profile is inferred from studies on the parent compound, ethinylestradiol, and general knowledge of the stability of steroid sulfates. The deuterium labeling is generally considered to enhance metabolic stability but may not significantly alter susceptibility to chemical degradation.
Thermal Stability
Studies on the thermal degradation of the non-deuterated, non-sulfated ethinylestradiol indicate that the compound is relatively stable at ambient temperatures. Significant decomposition of ethinylestradiol has been observed to start at temperatures above 175°C. While this provides a general indication, the sulfate group in this compound may influence its thermal stability.
Photostability
Ethinylestradiol has been shown to be susceptible to photodegradation. Exposure to UV light can lead to the formation of various degradation products. Therefore, it is crucial to protect both the solid compound and its solutions from light.
| Condition | Compound | Degradation Half-life | Key Findings |
| UVB Irradiation in Purified Water | Ethinylestradiol | 22.8 hours | Degradation follows first-order kinetics.[1] |
| UVB Irradiation in River Water | Ethinylestradiol | 2.0 hours | The presence of other substances in natural water can accelerate photodegradation. |
pH and Hydrolytic Stability
Oxidative Stability
Forced degradation studies on ethinylestradiol have shown that it is susceptible to oxidative stress.[2][3][4] The addition of an oxidative agent has been shown to significantly accelerate the degradation of ethinylestradiol.[1]
Potential Degradation Pathways
Based on the degradation studies of ethinylestradiol, the following degradation pathways can be anticipated for this compound, primarily affecting the ethinylestradiol core structure. The sulfate group may also be hydrolyzed.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following are generalized protocols for conducting stability studies on this compound, based on ICH guidelines and common practices for pharmaceutical reference standards.[5][6][7][8][9][10][11]
Protocol for Long-Term and Accelerated Stability Testing of Solid Compound
This protocol is designed to establish the re-test period for the solid form of this compound.
Caption: Experimental workflow for solid-state stability testing.
Methodology:
-
Sample Preparation: Use at least three primary batches of this compound. Characterize the initial samples (time zero) for appearance, purity (using a stability-indicating HPLC or LC-MS/MS method), and any other relevant physical and chemical properties.
-
Storage: Store the samples in containers that mimic the proposed storage and distribution packaging. The containers should be tightly sealed and protect the compound from light.
-
Long-Term Storage: -20°C ± 5°C.
-
Accelerated Storage: 4°C ± 2°C with 75% ± 5% relative humidity (RH).
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Method: Employ a validated stability-indicating analytical method, such as HPLC with UV or MS detection, capable of separating the intact compound from any potential degradation products.
-
Data Analysis: At each time point, assess the samples for any changes in appearance and determine the purity. Quantify any degradation products. The data will be used to establish a re-test period.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.
Methodology:
-
Sample: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines.
-
Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C) for a specified period.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and quantify the parent compound and any degradation products.
Analytical Methods for Stability Testing
A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of ethinylestradiol and its derivatives.[12][13][14][15]
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a suitable wavelength or fluorescence detection for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, especially in biological matrices. It is also a powerful tool for the identification of unknown degradation products.
Conclusion
This compound is a stable compound when stored under the recommended conditions. The primary stability concerns are potential hydrolysis of the sulfate group, photodegradation, and oxidation. To ensure the integrity of this internal standard, it is imperative to store it in a tightly sealed, light-resistant container at -20°C for long-term storage and to handle solutions with care, avoiding light exposure and repeated freeze-thaw cycles. The implementation of robust stability testing protocols, as outlined in this guide, is essential for establishing an appropriate re-test period and ensuring the accuracy of analytical results. Further forced degradation studies would be beneficial to fully elucidate the degradation pathways and products of this specific deuterated and sulfated compound.
References
- 1. A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 7. snscourseware.org [snscourseware.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. japsonline.com [japsonline.com]
- 10. gmpsop.com [gmpsop.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Technical Guide: Ethinylestradiol Sulfate-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethinylestradiol Sulfate-D4, a deuterated analog of the sulfated metabolite of ethinylestradiol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in bioanalytical assays.
Compound Identification and Properties
This compound is a synthetic, deuterated form of the major metabolite of ethinylestradiol. The deuterium (B1214612) labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of ethinylestradiol and its metabolites in biological matrices.
Two key deuterated forms are commercially available:
-
Ethynyl Estradiol (B170435) 3-Sulfate Sodium Salt-d4 : This is the sulfated form of deuterated ethinylestradiol.
-
17-Alpha-Ethinyl Estradiol-d4 : This is the non-sulfated, deuterated parent compound.
This guide focuses on this compound and its application in methods quantifying the parent compound, ethinylestradiol.
| Property | Ethynyl Estradiol 3-Sulfate Sodium Salt-d4 | 17-Alpha-Ethinyl Estradiol-d4 |
| CAS Number | 724762-79-2 (Unlabelled)[1] | 350820-06-3[2] |
| Molecular Formula | C₂₀H₁₉D₄NaO₅S | C₂₀H₂₀D₄O₂ |
| Molecular Weight | 402.47 g/mol | 300.43 g/mol |
| Synonyms | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol 3-(Hydrogen Sulfate) Sodium Salt-d4 | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol |
Analytical Applications and Experimental Protocols
Ethinylestradiol-d4 is primarily used as an internal standard in the quantification of ethinylestradiol in biological samples, most commonly human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variability in the analytical process.
General Experimental Workflow
The quantification of ethinylestradiol in plasma using Ethinylestradiol-d4 as an internal standard typically follows the workflow below.
Detailed Experimental Protocols
Below are summarized protocols from published analytical methods. These protocols demonstrate the utility of Ethinylestradiol-d4 in sensitive bioanalysis.
Method 1: LC-MS/MS without Derivatization
This method is suitable for the direct quantification of ethinylestradiol.
-
Sample Preparation :
-
Spike plasma samples with Ethinylestradiol-d4 internal standard.
-
Perform Solid Phase Extraction (SPE) using a suitable sorbent (e.g., C18).
-
Alternatively, use Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
Method 2: LC-MS/MS with Dansyl Chloride Derivatization
Derivatization with dansyl chloride can significantly enhance the ionization efficiency and, therefore, the sensitivity of the assay.
-
Sample Preparation and Derivatization :
-
Extract ethinylestradiol and the internal standard from plasma as described in Method 1.
-
After evaporation, reconstitute the residue in a basic buffer (e.g., sodium bicarbonate).
-
Add a solution of dansyl chloride in acetone (B3395972) and incubate at an elevated temperature (e.g., 60°C).
-
Perform a back-extraction into an organic solvent like hexane.
-
Evaporate the final extract and reconstitute for injection.
-
Quantitative Data from Analytical Methods
The following tables summarize key parameters from various validated LC-MS/MS methods for ethinylestradiol quantification using a deuterated internal standard.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Extraction | SPE (SOLA SCX)[3] | LLE (MTBE) | SPE followed by LLE |
| Derivatization | Dansyl Chloride[3] | None | None |
| Column | Syncronis C18 (50x2.1mm, 1.7µm)[3] | Luna C18 (50x2mm, 5µm) | SB C18 HT (50x3.0mm, 1.8µm)[4] |
| Mobile Phase | Acetonitrile/Water/Formic Acid (80:20:1) | Acetonitrile/Water (80:20 v/v) with 2mM Ammonium Formate[4] | Acetonitrile/2mM Ammonium Formate (80:20 v/v)[4] |
| Flow Rate | Not Specified | 0.3 mL/min[4] | 0.3 mL/min[4] |
| Run Time | Not Specified | 4.0 min | 4.0 min[4] |
Table 2: Mass Spectrometry Parameters and Performance
| Parameter | Method A | Method B | Method C |
| Instrument | TSQ Vantage[3] | Not Specified | API 5500[4] |
| Ionization | HESI (+)[3] | ESI (+) | Turbo Ion Spray (+)[4] |
| MRM Transition (Analyte) | Not Specified | Not Specified | 297.2 -> 134.1 |
| MRM Transition (IS) | Not Specified | Not Specified | 301.2 -> 136.1 |
| Linear Range | 5 - 200 pg/mL[3] | 2.5 - 500 pg/mL | 5.0 - 308.6 pg/mL[4] |
| LLOQ | 5 pg/mL[3] | 2.5 pg/mL | 5.0 pg/mL[4] |
| Recovery | Within acceptance limits[3] | Not Specified | 68.48% (mean)[4] |
| Precision (%CV) | Not Specified | < 15% | < 19.74% (intra- and inter-day)[4] |
Metabolism and Signaling Pathways
Ethinylestradiol undergoes extensive metabolism, primarily in the liver. The main metabolic pathways are hydroxylation by cytochrome P450 (CYP) enzymes, followed by conjugation with sulfate (B86663) or glucuronic acid.
Metabolic Pathway of Ethinylestradiol
The sulfation of ethinylestradiol is a critical metabolic step, catalyzed by sulfotransferase (SULT) enzymes. SULT1E1 has been identified as the primary enzyme responsible for the 3-O-sulfation of ethinylestradiol at clinically relevant concentrations.[5]
Signaling Pathway of Ethinylestradiol
Ethinylestradiol exerts its biological effects primarily by acting as an agonist for estrogen receptors (ERα and ERβ). Its sulfated metabolite, ethinylestradiol sulfate, is generally considered biologically inactive but can be converted back to the active form by steroid sulfatases.
The contraceptive effect of ethinylestradiol is mediated through its action on the hypothalamic-pituitary-gonadal axis.
Conclusion
This compound and its non-sulfated counterpart are indispensable tools for the accurate quantification of ethinylestradiol in clinical and research settings. The use of these deuterated internal standards in LC-MS/MS assays provides the necessary precision and accuracy for pharmacokinetic and bioequivalence studies. A thorough understanding of the analytical methodologies and the metabolic pathways of ethinylestradiol is crucial for the successful application of these compounds in drug development.
References
Navigating the In Vitro Metabolic Landscape of Ethinylestradiol Sulfate-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinylestradiol (EE), a synthetic estrogen, is a cornerstone of oral contraceptives and hormone replacement therapies. Its metabolic fate is a critical determinant of its efficacy and safety profile. The use of deuterated analogs, such as Ethinylestradiol sulfate-D4, in metabolic studies offers a powerful tool for elucidating biotransformation pathways and quantifying metabolite formation with high precision. This technical guide provides an in-depth overview of the in vitro metabolic fate of Ethinylestradiol, with a specific focus on what can be inferred for its deuterated sulfate (B86663) conjugate, this compound. While direct quantitative data for the D4 variant is limited in publicly available literature, this guide synthesizes the extensive knowledge on Ethinylestradiol's metabolism to provide a robust framework for researchers.
Core Metabolic Pathways of Ethinylestradiol In Vitro
The in vitro metabolism of Ethinylestradiol is characterized by two primary phases of biotransformation: Phase I oxidation, primarily hydroxylation, and Phase II conjugation, which includes sulfation and glucuronidation. These processes are mediated by a host of enzymes predominantly found in the liver and intestinal wall.
Phase I Metabolism: Oxidation
The initial and most significant oxidative transformation of Ethinylestradiol is 2-hydroxylation, leading to the formation of 2-hydroxyethinylestradiol. This reaction is principally catalyzed by the cytochrome P450 (CYP) enzyme system.
-
CYP3A4: This is the major enzyme responsible for the 2-hydroxylation of Ethinylestradiol in the human liver.
-
CYP2C9: This enzyme also contributes to the 2-hydroxylation of Ethinylestradiol, albeit to a lesser extent than CYP3A4.
The resulting catechol estrogen, 2-hydroxyethinylestradiol, is a reactive metabolite that can be further metabolized or bind to cellular macromolecules.
Phase II Metabolism: Conjugation
Following oxidation, or directly acting on the parent molecule, Phase II enzymes facilitate the conjugation of Ethinylestradiol and its metabolites, increasing their water solubility and promoting their excretion.
-
Sulfation: Ethinylestradiol is extensively sulfated, primarily at the 3-hydroxyl group, to form Ethinylestradiol-3-sulfate. This reaction is catalyzed by sulfotransferases (SULTs), with SULT1E1 being a key enzyme in both the liver and intestine.
-
Glucuronidation: Glucuronidation is another major conjugation pathway for Ethinylestradiol. The formation of Ethinylestradiol-3-glucuronide and Ethinylestradiol-17-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs).
Metabolic Fate of this compound: An Extrapolation
While specific quantitative studies on the in vitro metabolism of this compound are not widely available, the metabolic pathways are expected to be qualitatively identical to those of the non-deuterated compound. The deuterium (B1214612) atoms in the D4-labeled molecule are typically introduced at positions that are not directly involved in the primary metabolic reactions.
However, the presence of deuterium can lead to a kinetic isotope effect (KIE) , where the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond. If any of the deuterium atoms in this compound are located at a site of metabolic attack (e.g., a position undergoing hydroxylation), a decrease in the rate of that specific metabolic pathway could be observed. This could potentially lead to a shift in the overall metabolite profile, with a relative increase in the products of metabolic pathways that are not affected by the deuterium substitution. For instance, if the D4 labeling is on the aromatic ring, a decrease in the rate of aromatic hydroxylation might be observed.
Quantitative Data on Ethinylestradiol Metabolism In Vitro
The following tables summarize key quantitative parameters for the in vitro metabolism of Ethinylestradiol, which can serve as a baseline for studies involving its deuterated analogs.
| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Human Liver Microsomes | Ethinylestradiol | 2-Hydroxyethinylestradiol | 50 | - | - | [1] |
| Human Liver Microsomes | Ethinylestradiol | Ethinylestradiol Glucuronide | - | - | 0.7 | [2] |
| Human Intestinal Microsomes | Ethinylestradiol | Ethinylestradiol Glucuronide | - | - | 1.3 | [2] |
| SULT1E1 | Ethinylestradiol | Ethinylestradiol Sulfate | 0.0067 | - | - | [3] |
| SULT1A3 | Ethinylestradiol | Ethinylestradiol Sulfate | 0.0189 | - | - | [3] |
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| SULT1E1 | 2,6-dichloro-4-nitrophenol (DCNP) | 20 | [3] |
| SULT1E1 | Quercetin | 0.6 | [3] |
| SULT1A3 | 2,6-dichloro-4-nitrophenol (DCNP) | 12.4 | [3] |
| SULT1A3 | Quercetin | 7 | [3] |
Experimental Protocols
1. In Vitro Metabolism of Ethinylestradiol using Human Liver Microsomes
This protocol outlines a general procedure for assessing the oxidative metabolism of Ethinylestradiol.
-
Materials:
-
Human liver microsomes (pooled)
-
Ethinylestradiol (or this compound)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard
-
-
Procedure:
-
Prepare a stock solution of Ethinylestradiol in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Ethinylestradiol stock solution.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
-
2. In Vitro Sulfation of Ethinylestradiol
This protocol is designed to study the sulfation of Ethinylestradiol using recombinant SULT enzymes or cytosolic fractions.
-
Materials:
-
Recombinant human SULT1E1 or liver/intestinal cytosol
-
Ethinylestradiol (or this compound)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Tris-HCl buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for quenching)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and MgCl2.
-
Add the SULT enzyme or cytosolic fraction and Ethinylestradiol to the reaction mixture.
-
Pre-incubate at 37°C for 3 minutes.
-
Initiate the reaction by adding PAPS.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with ice-cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS for the formation of Ethinylestradiol sulfate.
-
Visualizations
Caption: Primary in vitro metabolic pathways of Ethinylestradiol.
Caption: General experimental workflow for in vitro metabolism studies.
Conclusion
The in vitro metabolic fate of Ethinylestradiol is well-characterized, involving a network of oxidative and conjugative pathways. While direct quantitative data for this compound is sparse, the established metabolic map of Ethinylestradiol provides a robust predictive framework. Researchers investigating the deuterated analog should anticipate similar metabolic products but remain mindful of potential kinetic isotope effects that could alter the quantitative distribution of metabolites. The experimental protocols and data presented herein offer a solid foundation for designing and interpreting in vitro studies aimed at fully elucidating the metabolic fate of this compound.
References
Methodological & Application
Application Note: High-Sensitivity Quantification of Ethinylestradiol in Human Plasma using LC-MS/MS with Ethinylestradiol-D4 as an Internal Standard
For Research Use Only. Not for Use in Diagnostic Procedures.
Abstract
This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethinylestradiol (EE) in human plasma. Ethinylestradiol-D4 (EE-D4) is utilized as an internal standard (IS) to ensure accuracy and precision. The protocol involves sample preparation by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization with dansyl chloride to enhance ionization efficiency and sensitivity. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic and bioequivalence studies requiring low picogram per milliliter (pg/mL) detection limits.
Introduction
Ethinylestradiol is a potent synthetic estrogen widely used in oral contraceptives.[1][2] Due to its low dosage and extensive metabolism, highly sensitive analytical methods are required for its quantification in biological matrices to support pharmacokinetic and bioequivalence studies.[2] LC-MS/MS has become the method of choice for this application due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Ethinylestradiol-D4, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3][4] This application note provides a detailed protocol for the analysis of ethinylestradiol in human plasma using Ethinylestradiol-D4 as an internal standard.
While this document focuses on the analysis of ethinylestradiol, the principles and methodologies described can be adapted for the analysis of its metabolites, such as ethinylestradiol sulfate (B86663). For the quantification of ethinylestradiol sulfate, the ideal internal standard would be Ethinylestradiol sulfate-D4. Although a specific protocol for this analyte and its deuterated standard was not found in the public domain during the literature search, the methods outlined below for sample preparation, derivatization (if necessary for the sulfate conjugate), and LC-MS/MS analysis would serve as an excellent starting point for method development.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethinylestradiol and Ethinylestradiol-D4 in methanol (B129727).[1]
-
Working Standard Solutions: Serially dilute the ethinylestradiol stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at various concentrations.[1]
-
Internal Standard Working Solution: Dilute the Ethinylestradiol-D4 stock solution with a 50:50 (v/v) mixture of methanol and water to prepare the internal standard working solution.[1]
Sample Preparation
A multi-step sample preparation procedure involving liquid-liquid extraction, derivatization, and solid-phase extraction is recommended for achieving high sensitivity.[1]
-
Liquid-Liquid Extraction (LLE):
-
To 750 µL of plasma sample, add 100 µL of 0.1M hydrochloric acid and mix briefly.[1]
-
Add the internal standard working solution.
-
Add 2.5 mL of a 50:50 (v/v) mixture of hexane (B92381) and methyl-tert-butyl ether (MTBE).[1]
-
Vortex for 15 minutes and then centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer 2 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[1]
-
-
Derivatization:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a SOLA SCX (10 mg/1 mL) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][5]
-
After derivatization, add 500 µL of water to the sample and load it onto the conditioned SPE cartridge.[1]
-
Wash the cartridge twice with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.[1][5]
-
Elute the analyte and internal standard with 2 x 200 µL of a 90:10 (v/v) mixture of acetonitrile (B52724) and 2-propanol.[1]
-
The eluate is ready for injection into the LC-MS/MS system.[1]
-
Logic Diagram: Sample Preparation Workflow
References
Application Notes and Protocols for Ethinylestradiol Analysis in Human Plasma
These application notes provide detailed protocols for the sample preparation of ethinylestradiol in human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methods are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) followed by LLE.
Introduction
Ethinylestradiol is a synthetic estrogen widely used in oral contraceptives. Due to its potent nature, it is present in very low concentrations in human plasma, necessitating highly sensitive and robust analytical methods for pharmacokinetic and bioequivalence studies.[1][2] Effective sample preparation is critical to remove endogenous interferences and concentrate the analyte to achieve the required low limits of quantification.[3] This document outlines three common sample preparation techniques and their corresponding analytical performance. Derivatization with dansyl chloride is often employed to enhance the mass spectrometric response of ethinylestradiol.[3][4]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide excellent sample cleanup.[4] Mixed-mode cation exchange SPE, in particular, has been shown to be effective for the extraction of ethinylestradiol from human plasma.[4]
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is based on the use of a mixed-mode cation exchange SPE cartridge.[4]
Materials:
-
Human plasma sample
-
Internal standard (e.g., ethinylestradiol-d4)
-
Water
-
5 mM Ammonium (B1175870) formate (B1220265) (pH 4.5)
-
Water/methanol (95:5 v/v)
-
Water/methanol (80:20 v/v)
-
100 mM Sodium bicarbonate (pH 10.5)
-
Dansyl chloride in acetone (B3395972) (1 mg/mL)
-
SOLA SCX SPE cartridges
Procedure:
-
Sample Pre-treatment: To 475 µL of human plasma, add 25 µL of standard spiking solution and 50 µL of internal standard solution. For blank samples, add 75 µL of water. Dilute the samples with 500 µL of 5 mM ammonium formate at pH 4.5.[4]
-
SPE Cartridge Conditioning: Condition the SOLA SCX SPE cartridge with 1000 µL of methanol followed by 1000 µL of water.[4]
-
Sample Loading: Load the pre-treated sample (1050 µL) onto the conditioned SPE cartridge.[4]
-
Washing:
-
Elution: Elute the analyte with 1000 µL of methanol.[4]
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.[4]
-
Derivatization:
-
Post-Derivatization Cleanup (Optional but Recommended): A second SPE step can be performed to remove excess derivatization reagents.[4]
-
Analysis: The resulting extract is ready for LC-MS/MS analysis.[4]
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction of Ethinylestradiol.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.[5]
Experimental Protocol: Liquid-Liquid Extraction (LLE)
This protocol involves the extraction of ethinylestradiol from plasma using an organic solvent.[3]
Materials:
-
Human plasma sample (500 µL)
-
Internal standard (e.g., estradiol-d4)
-
Hexane/ethyl acetate (B1210297) (75:25 v/v)
-
100 mM Sodium bicarbonate (pH 11)
-
Dansyl chloride in acetone (1 mg/mL)
-
4% Phosphoric acid in water
Procedure:
-
Sample Preparation: To 500 µL of human plasma containing the internal standard, add 2 mL of 75/25 hexane/ethyl acetate (v/v).[3]
-
Extraction: Vortex the mixture for 1 minute and then centrifuge for 5 minutes at 4000 rpm.[3]
-
Supernatant Transfer: Transfer 1.5 mL of the resulting supernatant to a new tube.[3]
-
Dry Down: Evaporate the supernatant to dryness under a stream of nitrogen.[3]
-
Derivatization:
-
Post-Derivatization Cleanup (Optional but Recommended): The derivatized extract can be further cleaned up using SPE. Dilute the extract with 400 µL of 4% phosphoric acid in water before loading onto a conditioned SPE plate.[3]
-
Analysis: The final extract is ready for LC-MS/MS analysis.[3]
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction of Ethinylestradiol.
Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)
Protein precipitation is a simpler and faster method for removing the bulk of proteins from plasma samples.[6][7] It is often followed by LLE for further cleanup.
Experimental Protocol: Protein Precipitation (PPT) followed by LLE
This protocol combines protein precipitation with a subsequent liquid-liquid extraction step.[6]
Materials:
-
Human plasma sample
-
Internal standard
-
Acetonitrile (or other suitable organic solvent)
-
Extraction solvent for LLE (e.g., methyl tert-butyl ether)
Procedure:
-
Protein Precipitation:
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the supernatant.
-
Vortex to extract the analyte into the organic phase.
-
Centrifuge to separate the layers.
-
-
Organic Layer Transfer: Transfer the organic layer to a new tube.
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis. Derivatization with dansyl chloride can be performed after the dry-down step if required.[6]
Workflow Diagram: Protein Precipitation (PPT) followed by LLE
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Solid-Phase Extraction of Ethinylestradiol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinylestradiol (EE), a potent synthetic estrogen, is a common component of oral contraceptives and hormone replacement therapies. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic pathways of ethinylestradiol involve hydroxylation to form 2-hydroxyethinylestradiol and 4-hydroxyethinylestradiol, followed by conjugation to form sulfates and glucuronides. Accurate quantification of ethinylestradiol and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of these analytes from complex biological samples such as plasma and urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the solid-phase extraction of ethinylestradiol and its major metabolites.
Metabolic Pathway of Ethinylestradiol
The metabolism of ethinylestradiol primarily occurs in the liver and involves two main phases. Phase I metabolism is characterized by hydroxylation, while Phase II involves the conjugation of the hydroxylated metabolites with sulfate (B86663) or glucuronic acid.
Application Note: High-Recovery Liquid-Liquid Extraction of Ethinylestradiol from Human Serum for LC-MS/MS Analysis
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) method for the quantitative determination of ethinylestradiol (EE) in human serum. The protocol is optimized for high recovery and minimal matrix effects, making it suitable for pharmacokinetic studies and clinical monitoring. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. This method is ideal for researchers, scientists, and drug development professionals requiring accurate measurement of ethinylestradiol in biological matrices.
Introduction
Ethinylestradiol is a synthetic estrogen widely used in oral contraceptives. Due to its high potency, it is administered in very low doses, resulting in low circulating concentrations in the picogram per milliliter (pg/mL) range. Accurate quantification of EE in serum is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a classic and effective sample preparation technique for isolating analytes like ethinylestradiol from complex biological matrices such as serum. This method partitions the analyte of interest into an immiscible organic solvent, thereby separating it from endogenous interferences. This application note provides a detailed protocol for an LLE method that has been validated for the analysis of ethinylestradiol in human serum.
Experimental Workflow
The overall experimental workflow for the liquid-liquid extraction of ethinylestradiol from serum is depicted below.
Application Note: Ultrasensitive Quantification of Ethinylestradiol in Biological and Environmental Matrices using Dansyl Chloride Derivatization
Abstract
Ethinylestradiol (EE), a potent synthetic estrogen, is widely used in oral contraceptives and hormone replacement therapies. Its low dosage and extensive metabolism necessitate highly sensitive analytical methods for accurate quantification in complex matrices such as plasma and environmental water samples. This application note describes a robust and highly sensitive method for the determination of ethinylestradiol by derivatization with dansyl chloride followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The derivatization of the phenolic hydroxyl group of ethinylestradiol with dansyl chloride introduces a readily ionizable tertiary amine, significantly enhancing the ionization efficiency in electrospray ionization (ESI) and leading to a substantial improvement in detection sensitivity.[1][2][3][4][5] This document provides detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with quantitative data demonstrating the enhanced sensitivity of the method.
Introduction
Ethinylestradiol is a synthetic derivative of estradiol (B170435) and is a common component of pharmaceutical formulations for contraception and menopausal symptom management. Due to its high potency, it is administered at very low concentrations, resulting in picogram per milliliter (pg/mL) levels in biological fluids.[1][3] Furthermore, its presence in aquatic environments, even at trace levels, is a significant concern due to its endocrine-disrupting effects.[6] Consequently, the development of sensitive and specific analytical methods for the quantification of ethinylestradiol is of paramount importance for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment.
Direct analysis of ethinylestradiol by LC-MS/MS can be challenging due to its poor ionization efficiency.[5] Chemical derivatization is a well-established strategy to improve the analytical performance of compounds that are difficult to ionize. Dansyl chloride is a highly effective derivatizing agent for phenolic compounds, such as ethinylestradiol.[4][7] The reaction involves the sulfonyl chloride group of dansyl chloride reacting with the phenolic hydroxyl group of ethinylestradiol under basic conditions.[8] This introduces a dansyl group containing a dimethylamino functional group, which is readily protonated under typical reversed-phase LC-MS conditions (acidic mobile phase), leading to a significant enhancement in the signal intensity in positive ion electrospray ionization mass spectrometry.[3][8] This application note provides a comprehensive protocol for the derivatization of ethinylestradiol with dansyl chloride and its subsequent analysis by LC-MS/MS, enabling ultrasensitive quantification.
Principle of the Method
The analytical strategy is based on a two-step process:
-
Derivatization: Ethinylestradiol is chemically modified by reacting it with dansyl chloride in a basic medium. This reaction targets the phenolic hydroxyl group of ethinylestradiol, covalently attaching the dansyl moiety.
-
LC-MS/MS Analysis: The resulting dansyl-ethinylestradiol derivative, which is more amenable to ionization, is then separated from other matrix components by reversed-phase high-performance liquid chromatography (HPLC) and detected with high selectivity and sensitivity using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode.[1]
Experimental Protocols
1. Materials and Reagents
-
Ethinylestradiol (EE) standard (≥98% purity)
-
Ethinylestradiol-d4 (internal standard, IS)
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Sodium carbonate/bicarbonate buffer (0.1 M, pH 9-10)
-
Acetone (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)
-
Hexane (B92381) (for back-extraction)
-
Nitrogen gas for evaporation
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA SCX) (optional, for sample cleanup)[9]
2. Sample Preparation (from Human Plasma)
This protocol is adapted from methodologies described for the analysis of ethinylestradiol in biological matrices.[2][9]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Internal Standard Spiking: Add a known amount of ethinylestradiol-d4 internal standard solution (e.g., 25 µL of a 1 ng/mL solution in methanol).
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether to the plasma sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Protocol
This protocol is a generalized procedure based on several sources.[1][2][7][9]
-
Reconstitution: Reconstitute the dried extract from the previous step in 100 µL of acetone.
-
Addition of Buffer: Add 100 µL of sodium carbonate/bicarbonate buffer (pH 9.5).
-
Addition of Derivatizing Agent: Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block or water bath.[9]
-
Quenching (Optional but Recommended): To quench the excess dansyl chloride, 5 µL of a 250 mM sodium hydroxide (B78521) solution can be added, followed by incubation at 40°C for 10 minutes. Neutralize with 5 µL of 2 M formic acid in acetonitrile.[7]
-
Post-Derivatization Cleanup (Optional): For cleaner samples, a back-extraction can be performed by adding 500 µL of hexane, vortexing, and collecting the hexane layer.[2] Alternatively, a second SPE cleanup step can be employed.[9]
-
Final Evaporation and Reconstitution: Evaporate the final extract to dryness under nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient is often employed, for example:
-
0-0.5 min: 20% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 20% B
-
3.1-5.0 min: Re-equilibration
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
SRM Transitions:
-
Dansyl-Ethinylestradiol: The protonated molecular ion [M+H]+ is at m/z 530. A common and specific product ion is at m/z 171, corresponding to the protonated 5-(dimethylamino)naphthalene moiety.[1]
-
Dansyl-Ethinylestradiol-d4 (IS): The transition would be m/z 534 → 171.
-
Data Presentation
The derivatization of ethinylestradiol with dansyl chloride results in a dramatic improvement in sensitivity. The following table summarizes the quantitative performance of the method as reported in the literature, demonstrating the significantly lower limits of detection (LOD) and quantification (LOQ) achieved after derivatization compared to underivatized methods.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Dansyl Chloride Derivatization LC-MS/MS | Rhesus Monkey Plasma | 0.2 fg/mL | 5 pg/mL | [1] |
| Dansyl Chloride Derivatization LC-MS/MS | Human Plasma | - | 2.5 pg/mL | [2] |
| Dansyl Chloride Derivatization LC-MS/MS | Human Plasma | - | 5 pg/mL | [9] |
| Dansyl Chloride Derivatization LC-MS/MS | Aquatic Samples | - | 1 ng/L (1 pg/mL) | [10] |
| Voltammetry (Underivatized) | Natural Water | 0.49 µg/L (490 pg/mL) | 1.63 µg/L (1630 pg/mL) | [6] |
| HPLC-UV (Underivatized) | Wastewater | 0.11 µg/L (110 pg/mL) | - | [11] |
Visualizations
Caption: Reaction of ethinylestradiol and dansyl chloride.
Caption: Workflow for ethinylestradiol quantification.
The derivatization of ethinylestradiol with dansyl chloride provides a simple, robust, and highly effective strategy for significantly enhancing the sensitivity of its determination by LC-MS/MS. This method enables the quantification of ethinylestradiol at pg/mL or even fg/mL levels in various complex matrices, which is crucial for a wide range of applications in pharmaceutical research, clinical diagnostics, and environmental monitoring. The detailed protocol provided in this application note serves as a valuable resource for researchers and scientists seeking to implement this powerful analytical technique.
References
- 1. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Screening Method for Detecting Ethinyl Estradiol in Natural Water Employing Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Quantitation of 17alpha-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation of Calibration Curves for the Quantification of Ethinylestradiol using Ethinylestradiol sulfate-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinylestradiol (EE) is a potent synthetic estrogen widely used in oral contraceptives. Accurate and sensitive quantification of ethinylestradiol in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies. The use of a stable isotope-labeled internal standard, such as Ethinylestradiol sulfate-D4, is essential for correcting matrix effects and variabilities in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This application note provides a detailed protocol for the preparation of calibration curves for the quantification of ethinylestradiol using this compound as an internal standard.
Experimental Protocols
This section details the step-by-step methodology for preparing stock solutions, intermediate solutions, and the final calibration curve standards.
Materials and Reagents
-
Ethinylestradiol (analyte)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)[2][3]
-
Acetonitrile (LC-MS grade)[4]
-
Water (LC-MS grade)[2]
-
Drug-free human plasma (or other relevant biological matrix)[2][4]
-
Volumetric flasks
-
Pipettes
Preparation of Stock Solutions
2.2.1 Ethinylestradiol (Analyte) Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 1.0 mg of Ethinylestradiol.
-
Dissolve the weighed Ethinylestradiol in a sufficient volume of methanol in a 1.0 mL volumetric flask.
-
Vortex to ensure complete dissolution.
-
Make up the volume to 1.0 mL with methanol.[3]
-
Store the stock solution at -20°C or -80°C for up to one to six months, respectively.[5]
2.2.2 this compound (Internal Standard) Stock Solution (0.1 mg/mL)
-
Accurately weigh approximately 0.1 mg of this compound.
-
Dissolve the weighed this compound in a sufficient volume of methanol in a 1.0 mL volumetric flask.
-
Vortex to ensure complete dissolution.
-
Make up the volume to 1.0 mL with methanol.[2]
-
Store the stock solution at -20°C or -80°C for up to one to six months, respectively.[5]
Preparation of Intermediate and Working Standard Solutions
2.3.1 Ethinylestradiol Intermediate and Spiking Solutions
Prepare a series of intermediate and spiking solutions by serially diluting the Ethinylestradiol stock solution with a 50:50 (v/v) mixture of water and methanol.[3] The concentration of these solutions will depend on the desired calibration curve range. For a calibration curve ranging from 1.0 to 200.0 pg/mL, you would prepare intermediate standards accordingly.[3]
2.3.2 this compound Working Solution
Dilute the this compound stock solution with a 50:50 (v/v) mixture of water and methanol to achieve a suitable working concentration.[3] The final concentration in the analytical sample is often in the range of a few pg/mL.
Preparation of Plasma Calibration Standards
-
Aliquot a specific volume of drug-free human plasma (e.g., 475 µL or 713 µL) into labeled polypropylene (B1209903) tubes.[2][3]
-
Spike the plasma with a small volume (e.g., 25 µL or 37.5 µL) of each Ethinylestradiol intermediate standard solution to create the different calibration curve points.[2][3]
-
Add a fixed volume (e.g., 50 µL) of the this compound working solution to each tube (except for the blank).[2][3]
-
For the blank sample, add the corresponding volume of the water:methanol mixture instead of the analyte and internal standard solutions.[2]
-
Vortex each tube for approximately 15 seconds to ensure homogeneity.[3]
-
These plasma calibration standards are now ready for the sample extraction procedure.
Quantitative Data Summary
The following table summarizes typical quantitative data for Ethinylestradiol calibration curves from various studies.
| Concentration Range (pg/mL) | Matrix | Internal Standard | Linearity (R²) | Lower Limit of Quantification (LLOQ) (pg/mL) |
| 5–200 | Human Plasma | Ethinylestradiol-d4 | 0.997 | 5 |
| 2.5–500 | Human Plasma | Ethinylestradiol-d4 | Not Specified | 2.5 |
| 1 - 200 | Human Plasma | Ethinylestradiol-D4 | 0.9988 | 1.0 |
| 5.000–308.560 | Human K2-EDTA Plasma | Ethinylestradiol-d4 | ≥ 0.9942 | 5.000 |
| 4.00–500 | Human Plasma | Ethinylestradiol-D4 | Not Specified | 4.00 |
Experimental Workflow Diagram
Caption: Workflow for the preparation of calibration curve standards.
Conclusion
This application note provides a comprehensive protocol for the preparation of calibration curves for the quantification of ethinylestradiol using this compound as an internal standard. The detailed steps for the preparation of stock solutions, working standards, and final calibration standards in a biological matrix are outlined. Adherence to this protocol will enable researchers to generate accurate and reliable data for their analytical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: High-Sensitivity UPLC-MS/MS Method for the Simultaneous Determination of Ethinylestradiol and Levonorgestrel in Human Plasma
Abstract
This application note describes a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of ethinylestradiol (EE) and levonorgestrel (B1675169) (LNG) in human plasma. The method utilizes a simple and efficient sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and peak shape for both analytes. Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity. The method was validated according to regulatory guidelines and demonstrated excellent accuracy, precision, and a lower limit of quantification of 5 pg/mL for ethinylestradiol and 100 pg/mL for levonorgestrel.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of combination oral contraceptives.
Introduction
Ethinylestradiol, a synthetic estrogen, and levonorgestrel, a synthetic progestin, are common active ingredients in combination oral contraceptive pills.[2] Due to their low dosage levels, a highly sensitive and selective analytical method is required for their determination in biological matrices.[1][2] UPLC-MS/MS has become the preferred technique for this application due to its superior sensitivity, selectivity, and speed.[1][2] This application note presents a detailed protocol for the simultaneous determination of ethinylestradiol and levonorgestrel in human plasma, addressing the challenges of low analyte concentrations and potential matrix effects. To enhance the sensitivity for ethinylestradiol, derivatization with dansyl chloride is employed.[1][2][3]
Experimental
Materials and Reagents
-
Ethinylestradiol and Levonorgestrel reference standards (Sigma-Aldrich)
-
Prednisone (B1679067) (Internal Standard, IS) (Sigma-Aldrich)[1][2]
-
Dansyl Chloride (Sigma-Aldrich)
-
Acetonitrile, Methanol (B129727), and Water (LC-MS grade, Fisher Scientific)
-
Formic Acid (Optima™ LC/MS Grade, Fisher Scientific)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (Oasis MCX or SOLA SCX)[4][5]
Instrumentation
-
Waters ACQUITY UPLC System[6]
-
Waters Xevo TQ-S Mass Spectrometer[5]
-
ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm)[2]
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of ethinylestradiol, levonorgestrel, and prednisone in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol:
-
Protein Precipitation: To 500 µL of plasma sample, add 1 mL of acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 2 mL of methyl t-butyl ether, vortex for 2 minutes, and centrifuge at 4,000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for Ethinylestradiol): Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5). Add 100 µL of 1 mg/mL dansyl chloride in acetone. Incubate at 60°C for 30 minutes.[4][7]
-
Reconstitution: After incubation, evaporate the solvent and reconstitute the residue in 100 µL of the mobile phase.
Experimental Workflow Diagram
Caption: Sample preparation and analysis workflow.
UPLC and MS/MS Conditions
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes[2] |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ethinylestradiol-Dansyl | 530.16[1][2][8] | 171.08[1][2][8] | 40 | 35 |
| Levonorgestrel | 313.16[1][2] | 245.10[1][2] | 35 | 20 |
| Prednisone (IS) | 359.10[1][2] | 147.04[1][2] | 30 | 25 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to the European Medicines Agency (EMA) guidelines.
Linearity: The calibration curves were linear over the concentration range of 5-5000 pg/mL for ethinylestradiol and 100-10000 pg/mL for levonorgestrel. The coefficient of determination (r²) was consistently ≥ 0.99 for both analytes.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Ethinylestradiol | LQC | 15 | 4.5 | 6.2 | 98.5 |
| MQC | 250 | 3.1 | 4.8 | 101.2 | |
| HQC | 4000 | 2.8 | 3.5 | 99.8 | |
| Levonorgestrel | LQC | 300 | 5.2 | 7.1 | 97.9 |
| MQC | 5000 | 3.8 | 5.5 | 102.5 | |
| HQC | 8000 | 2.5 | 4.1 | 100.7 |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at three QC levels. The mean extraction recovery was >85% for both analytes and the internal standard. The matrix effect was found to be negligible, with the IS-normalized matrix factor ranging from 0.95 to 1.04.
Logical Relationship of Method Validation
Caption: Key aspects of method validation.
Conclusion
A highly sensitive, selective, and robust UPLC-MS/MS method for the simultaneous determination of ethinylestradiol and levonorgestrel in human plasma has been developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in clinical and research settings. The simple sample preparation procedure and short run time make this method efficient and cost-effective for pharmacokinetic and bioequivalence studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. waters.com [waters.com]
- 6. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. S-EPMC6643291 - Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. - OmicsDI [omicsdi.org]
Application of Ethinylestradiol Sulfate-D4 in Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethinylestradiol Sulfate-D4 as an internal standard in pharmacokinetic (PK) studies of ethinylestradiol (EE) and its primary metabolite, ethinylestradiol sulfate (B86663). The methodologies outlined are critical for the accurate quantification of these compounds in biological matrices, ensuring reliable data for drug development and clinical research.
Introduction
Ethinylestradiol (EE) is a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapies. Following administration, EE undergoes extensive first-pass metabolism, primarily in the liver and gut wall, where it is conjugated to form ethinylestradiol sulfate and ethinylestradiol glucuronide.[1][2] Ethinylestradiol sulfate is a major circulating metabolite and is considered a potential reservoir for the parent drug.[1] Accurate measurement of both EE and its sulfated metabolite is crucial for a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for ethinylestradiol and its sulfate metabolites from studies in humans.
Table 1: Pharmacokinetic Parameters of Ethinylestradiol in Healthy Women [3][4]
| Parameter | Oral Contraceptive (0.02 mg EE)[4] | Transdermal Patch (0.55 mg EE)[4] |
| Cmax (pg/mL) | 59.6 | 37.5 |
| Tmax (hr) | 1.5 | 48 |
| AUC (0-24h) (pg·h/mL) | 646.5[3] | 422.0 (normalized) |
| t1/2 (hr) | 10.9 | Not Reported |
Data are presented as geometric mean.
Table 2: Pharmacokinetic Parameters of Ethinylestradiol Sulfates in Women Following Intravenous and Oral Administration [5]
| Parameter | Ethinylestradiol 3-Sulfate (IV) | Ethinylestradiol 3-Sulfate (Oral) | Ethinylestradiol 17-Sulfate (IV) | Ethinylestradiol 17-Sulfate (Oral) |
| t1/2α (hr) | 0.43 ± 0.07 | 0.94 ± 0.17 | 1.22 ± 0.23 | 1.63 ± 0.33 |
| t1/2β (hr) | 7.96 ± 0.91 | 9.28 ± 1.13 | 9.28 ± 1.04 | 10.11 ± 1.24 |
| Vd (L) | 10.9 ± 1.5 | - | 13.9 ± 2.1 | - |
| Cl (L/hr) | 1.05 ± 0.14 | - | 1.17 ± 0.19 | - |
| Conversion to free EE (%) | 13.7 | 20.7 | 3.4 | 11.4 |
Data are presented as mean ± SEM.
Experimental Protocols
Bioanalytical Method for Ethinylestradiol Sulfate in Human Plasma using LC-MS/MS
This protocol describes a method for the quantification of ethinylestradiol sulfate in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Ethinylestradiol sulfate (analyte)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
3.1.2. Sample Preparation
-
Spiking: To 500 µL of blank human plasma, add 25 µL of the appropriate standard working solution of ethinylestradiol sulfate and 25 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50:50 (v/v) methanol:water.
3.1.3. Solid Phase Extraction (SPE) - Optional for higher sensitivity
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in 100 µL of the mobile phase.
3.1.4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (Hypothetical):
-
Ethinylestradiol sulfate: Q1 375.1 -> Q3 295.1
-
This compound: Q1 379.1 -> Q3 299.1
-
3.1.5. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Visualizations
Metabolic Pathway of Ethinylestradiol
The following diagram illustrates the primary metabolic pathway of ethinylestradiol, focusing on the sulfation process.
Caption: Metabolic conversion of Ethinylestradiol.
Experimental Workflow for Bioanalysis
This diagram outlines the key steps in the bioanalytical workflow for the quantification of ethinylestradiol sulfate in plasma.
Caption: Bioanalytical workflow for pharmacokinetic studies.
Logical Relationship of Components in a Pharmacokinetic Study
This diagram illustrates the logical flow and relationship between the key components of a pharmacokinetic study involving ethinylestradiol.
Caption: Components of an ethinylestradiol PK study.
References
- 1. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Human Sulfotransferase 1A1 by 17α-Ethinylestradiol: Role of 3′-Phosphoadenosine 5′-Phosphosulfate Binding and Structural Rearrangements in Regulating Inhibition and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Bioanalytical Method Development for Ethinylestradiol Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the development and validation of bioanalytical methods for the quantification of ethinylestradiol (EE) in biological matrices, primarily human plasma. Ethinylestradiol is a synthetic estrogen widely used in oral contraceptives and hormone replacement therapies. Due to its potent activity, it is administered in very low doses, resulting in low circulating concentrations (pg/mL range).[1][2] This necessitates highly sensitive and robust analytical methods for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
The most prevalent and sensitive method for ethinylestradiol quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This technique, often coupled with Ultra-Performance Liquid Chromatography (UPLC) for enhanced separation, offers the required selectivity and sensitivity to measure EE at picogram levels.[1][6][7] A critical step in achieving this sensitivity is the derivatization of ethinylestradiol, typically with dansyl chloride, which significantly improves its ionization efficiency in the mass spectrometer.[2][5][8][9][10]
General Workflow for Bioanalytical Method Development
The development of a robust bioanalytical method follows a structured workflow, ensuring the final method is accurate, precise, and reliable for its intended purpose.
Caption: A generalized workflow for bioanalytical method development and validation.
Quantitative Data Summary
The following tables summarize the performance of various validated LC-MS/MS methods for ethinylestradiol quantification in human plasma.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Volume | 300 µL[1] | 500 µL | 1000 µL[5] | 750 µL[10] |
| Internal Standard | Ethinylestradiol-d4[3][4] | Estradiol-d4 | Ethinylestradiol-d4[5] | Ethinylestradiol-d4[10] |
| Extraction Method | Solid Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE) followed by SPE | LLE[5] | LLE followed by SPE[10] |
| Chromatography | UPLC[1] | UPLC | HPLC[5] | UHPLC[10] |
| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm[1] | Not Specified | Luna C18, 5 µm, 50 x 2 mm[5] | Not Specified |
| Mobile Phase | Acidic aqueous buffer and acetonitrile[1] | Not Specified | Water:Acetonitrile (B52724) (20:80, v/v) with 1% formic acid[5] | 5mM Ammonium (B1175870) Formate (B1220265) and Acetonitrile:Methanol[2] |
| Flow Rate | Isocratic[1] | Not Specified | Isocratic[5] | Gradient[2] |
| Run Time | 6 minutes[1] | Not Specified | Not Specified | 8 minutes[2] |
Table 2: Mass Spectrometry and Method Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Ionization Mode | ESI+[1] | ESI+ | ESI+[5] | ESI+[2] |
| MRM Transition (Analyte) | 530 > 171[1] | Not Specified | Not Specified | Not Specified |
| Linearity Range (pg/mL) | 1 - 200[1] | Not Specified | 2.5 - 500[5] | 5 - 200[8] |
| LLOQ (pg/mL) | 1[1] | 1 | 2.5[5] | 5[8] |
| Intra-day Precision (%CV) | <10.9%[3] | Not Specified | Not Specified | <19.74%[4] |
| Inter-day Precision (%CV) | <19.7%[3] | Not Specified | Not Specified | <19.74%[4] |
| Accuracy (% Bias) | Not Specified | Not Specified | Not Specified | Not Specified |
| Recovery (%) | >86%[3] | Not Specified | Not Specified | 68.48%[4] |
Experimental Protocols
The following are detailed protocols for the key steps in the bioanalytical method for ethinylestradiol quantification.
Protocol 1: Plasma Sample Preparation - Solid Phase Extraction (SPE)
This protocol is based on a common approach for extracting ethinylestradiol from human plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To a 300 µL aliquot of plasma, add the internal standard (e.g., Ethinylestradiol-d4).
-
Dilute the plasma with an aqueous buffer solution (e.g., 4% phosphoric acid in water).
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with an organo-aqueous solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Follow with a wash with a stronger organic solvent (e.g., methanol) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., 5% NH4OH in 90/10 acetonitrile/2-propanol).
-
-
Evaporation and Reconstitution:
Protocol 2: Derivatization with Dansyl Chloride
Derivatization is a crucial step to enhance the MS/MS sensitivity for ethinylestradiol.
Caption: Derivatization of ethinylestradiol with dansyl chloride.
-
Reagent Preparation:
-
Derivatization Reaction:
-
Post-Derivatization Clean-up (Optional but Recommended):
-
A second SPE or LLE step can be performed to remove excess derivatization reagent and by-products, further cleaning up the sample before LC-MS/MS analysis.[8]
-
Protocol 3: LC-MS/MS Analysis
This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of derivatized ethinylestradiol.
-
LC System and Column:
-
Mobile Phase and Gradient:
-
Mobile Phase A: An acidic aqueous buffer (e.g., 2 mM ammonium formate or 0.1% formic acid in water).[3][6]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[2][3]
-
A gradient or isocratic elution can be used to achieve optimal separation of the analyte from matrix components.[1][2]
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion electrospray (ESI+) mode.[1][2]
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transition for dansylated ethinylestradiol (e.g., m/z 530 -> 171).[1]
-
Monitor the corresponding MRM transition for the internal standard.
-
Detailed Experimental Workflow Diagram
The following diagram illustrates the specific experimental workflow for the quantification of ethinylestradiol in plasma.
Caption: A detailed workflow for ethinylestradiol quantification in plasma.
Conclusion
The quantification of ethinylestradiol in biological matrices presents a significant analytical challenge due to its low circulating concentrations. The use of LC-MS/MS, particularly with UPLC and a derivatization step, provides the necessary sensitivity and selectivity for accurate and precise measurement. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists in developing and validating robust bioanalytical methods for ethinylestradiol, which are essential for advancing drug development and clinical research in this area.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Ethinylestradiol Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of ethinylestradiol (EE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of ethinylestradiol?
A1: The matrix effect is the alteration of ionization efficiency by co-eluting compounds present in the sample matrix. In the bioanalysis of ethinylestradiol, components of biological matrices like plasma, serum, or urine can co-elute with EE and interfere with its ionization in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the primary sources of matrix effects in ethinylestradiol bioanalysis?
A2: The main sources of matrix effects in ethinylestradiol bioanalysis are endogenous components of the biological matrix, such as:
-
Phospholipids: These are major components of cell membranes and are a primary cause of matrix effects, particularly ion suppression, in plasma and whole blood samples.[3]
-
Proteins: High concentrations of proteins in biological fluids can interfere with the analysis.[4]
-
Salts and other small molecules: These can also contribute to matrix effects.[5]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence and magnitude of matrix effects can be evaluated by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the matrix factor across different lots of the biological matrix should be ≤15%.[6]
Troubleshooting Guide
Issue 1: Poor peak shape, peak splitting, or shifting retention times.
-
Possible Cause: Insufficient sample cleanup, leading to the accumulation of matrix components on the analytical column.[7]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[5]
-
Column Washing: Implement a robust column washing step after each injection to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from contamination.[7]
-
Issue 2: High variability in results between different sample lots (%CV of Matrix Factor > 15%).
-
Possible Cause: Inconsistent sample cleanup or significant lot-to-lot variability in the biological matrix.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ethinylestradiol-d4) co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations.[8]
-
Matrix Pooling: Pool several different lots of the blank biological matrix to prepare calibrators and quality control samples to average out lot-to-lot variability.
-
Issue 3: Low analyte recovery.
-
Possible Cause: Suboptimal extraction conditions.
-
Troubleshooting Steps:
-
pH Adjustment (for LLE): For liquid-liquid extraction, adjust the pH of the sample to ensure ethinylestradiol is in its non-ionized form, improving its partitioning into the organic solvent.[9]
-
Solvent Selection (for LLE): Screen different organic solvents or solvent mixtures to find the one that provides the best recovery for ethinylestradiol. A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 75:25 v/v) has been shown to be effective.[6]
-
SPE Sorbent and Elution Solvent Optimization: For solid-phase extraction, test different sorbent chemistries (e.g., reversed-phase, mixed-mode) and optimize the composition and volume of the wash and elution solvents to ensure efficient recovery of ethinylestradiol while removing interferences.[10][11]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the performance of different techniques for ethinylestradiol bioanalysis.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (Matrix Factor) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PP) | Generally high but can be variable | Significant matrix effects often observed | Simple, fast, and inexpensive[12] | Provides the least clean extract, prone to matrix effects and ion suppression[12] |
| Liquid-Liquid Extraction (LLE) | 85 - 105% | Reduced matrix effects compared to PP | Good sample cleanup, removes many interferences[9] | Can be labor-intensive and require larger solvent volumes |
| Solid-Phase Extraction (SPE) | > 90% | Minimal matrix effects (MF close to 1) | Provides the cleanest extracts, high analyte concentration[11] | More complex method development, can be more expensive |
| LLE followed by SPE | > 95% | Very low matrix effects (%CV < 5%) | Highly selective, multi-step cleanup effectively removes interferences[6] | Time-consuming and complex protocol |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Sample Aliquoting: Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., ethinylestradiol-d4) to each sample.
-
Extraction: Add 2 mL of an extraction solvent (e.g., 75:25 hexane/ethyl acetate v/v).[6]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[6]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange (MCX) sorbent, which has been shown to be effective for ethinylestradiol.[6]
-
Sample Pre-treatment: Dilute 500 µL of plasma with 1 mL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition an Oasis MCX µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash with 200 µL of 2% formic acid in water.
-
Wash with 200 µL of methanol.
-
-
Elution: Elute the analyte with an appropriate volume of 5% ammonium (B1175870) hydroxide (B78521) in 90:10 acetonitrile/isopropanol (v/v).[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Experimental Workflow Diagrams
Caption: Liquid-Liquid Extraction (LLE) Workflow for Ethinylestradiol.
Caption: Solid-Phase Extraction (SPE) Workflow for Ethinylestradiol.
Decision-Making Flowchart
Caption: Decision Tree for Selecting a Sample Preparation Method.
References
- 1. eijppr.com [eijppr.com]
- 2. bioanalysisjournal.com [bioanalysisjournal.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of ethinyloestradiol on protein, nucleic acids and nucleases in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Ethinylestradiol Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to poor peak shape in ethinylestradiol chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak shape problems you might encounter during the HPLC analysis of ethinylestradiol.
Peak Fronting
Q1: What causes my ethinylestradiol peak to show fronting?
Peak fronting, where the initial part of the peak is broader than the latter part, can be caused by several factors:
-
Column Overload: This is a primary cause and can occur in two ways:
-
Mass Overload: The concentration of ethinylestradiol in your sample is too high for the column's capacity.
-
Volume Overload: The injected sample volume is too large.
-
-
Sample Solvent Incompatibility: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, leading to a fronting peak.[1][2]
-
Poor Column Condition: A void at the column inlet or a collapsed packing bed can disrupt the sample band as it enters the column, resulting in peak fronting.[3]
-
Temperature Mismatch: A significant difference between the column temperature and the mobile phase temperature can sometimes contribute to peak distortion.
Troubleshooting Flowchart for Peak Fronting
References
Technical Support Center: Optimizing Dansyl Chloride Derivatization for Ethinylestradiol
Welcome to the technical support center for optimizing the derivatization of ethinylestradiol (EE) with dansyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this sensitive analytical procedure.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of ethinylestradiol with dansyl chloride necessary?
A1: Ethinylestradiol has a low ionization capability, which can result in poor sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Derivatization with dansyl chloride introduces a tertiary amine group into the EE molecule.[2][3] This group is easily ionized, particularly in the acidic mobile phases commonly used in HPLC, significantly enhancing detection sensitivity for trace-level analysis in complex matrices like plasma.[2][3]
Q2: What is the fundamental reaction between dansyl chloride and ethinylestradiol?
A2: Dansyl chloride reacts with the phenolic hydroxyl group of ethinylestradiol in an alkaline environment.[4] This reaction forms a stable, highly fluorescent dansyl derivative, which is more amenable to detection by both fluorescence and mass spectrometry detectors.[4][5]
Q3: What are the typical excitation and emission wavelengths for dansylated ethinylestradiol?
A3: While specific wavelengths can vary slightly based on the solvent environment, for similar compounds, excitation is often around 285 nm with emission detected at 310 nm for fluorescence detection.[6] For mass spectrometry, the focus is on the mass-to-charge ratio (m/z) of the resulting derivative.
Q4: How can I remove excess, unreacted dansyl chloride from my sample?
A4: Unreacted dansyl chloride and its hydrolysis byproduct (dansyl sulfonic acid) can interfere with analysis.[7] Common removal methods include quenching the reaction with a primary or secondary amine, followed by a cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Incomplete Derivatization) | Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can slow or prevent the reaction. | Ensure the reaction buffer (e.g., sodium bicarbonate/carbonate) maintains a pH in the optimal range of 9-10.[8] |
| Insufficient Reagent: The concentration of dansyl chloride may be too low for complete derivatization. | Increase the concentration of the dansyl chloride solution. A common starting point is a 1 mg/mL solution in acetone (B3395972) or acetonitrile.[9] | |
| Inadequate Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion. | Increase the incubation time (e.g., up to 60 minutes) and/or the temperature (e.g., 60°C). Be cautious, as excessive heat can degrade the product.[4][9][10] | |
| Hydrolysis of Dansyl Chloride: Dansyl chloride is sensitive to moisture and can hydrolyze, rendering it non-reactive.[4] | Prepare the dansyl chloride solution fresh before each use. Store the solid reagent in a desiccator.[7] | |
| Weak Analytical Signal (Fluorescence or MS) | Degradation of Dansylated Product: The dansyl-EE derivative can be light-sensitive. | Protect samples from light after derivatization by using amber vials or covering them with foil.[4] |
| Incorrect Detector Settings: The fluorescence detector's excitation/emission wavelengths or the mass spectrometer's parameters may not be optimized. | Verify and optimize the detector settings for your specific instrument and dansyl-EE derivative. For MS, this includes tuning source parameters and fragmentation energy.[4] | |
| Sample Matrix Effects: Components in the sample matrix (e.g., plasma) can suppress the signal (ion suppression in MS or quenching in fluorescence). | Improve the sample cleanup process. This may involve using a more effective solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) step.[11] | |
| High Background or Interfering Peaks | Excess Derivatization Reagent: Unreacted dansyl chloride or its hydrolysis byproducts can create large, interfering peaks in the chromatogram.[7] | After derivatization, quench the reaction with an amine solution or use a post-derivatization cleanup step like SPE to remove excess reagent.[7][9] |
| Impure Solvents or Reagents: Contaminants in solvents or reagents can lead to extraneous peaks. | Use high-purity, HPLC or MS-grade solvents and fresh, high-quality reagents for all steps of the procedure. | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in reaction time, temperature, or pipetting volumes can lead to inconsistent results. | Standardize all steps of the protocol. Use precise pipetting techniques and ensure consistent incubation times and temperatures for all samples.[10] |
| Instability of Derivatized Sample: The stability of the dansyl-EE derivative may be limited under certain storage conditions. | Analyze samples as soon as possible after derivatization. If storage is necessary, investigate the stability at different temperatures (e.g., 4°C, -20°C, -70°C) to determine optimal conditions.[12] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the derivatization and analysis of ethinylestradiol.
Table 1: Optimized Derivatization Conditions
| Parameter | Recommended Value/Range | Source(s) |
| Dansyl Chloride Concentration | 1 mg/mL (in Acetone or Acetonitrile) | [9] |
| Reaction Buffer | Sodium Bicarbonate/Carbonate | [8][10] |
| pH | 9.0 - 10.0 | [7][8] |
| Reaction Temperature | 60 - 65°C | [4][9][10] |
| Reaction Time | 30 - 60 minutes | [9][10] |
Table 2: Example HPLC-MS/MS Parameters
| Parameter | Typical Setting | Source(s) |
| HPLC Column | C18 (e.g., 50 x 2.1 mm, 1.9 µm) | [13] |
| Mobile Phase A | 0.1% Formic Acid in Water | [13] |
| Mobile Phase B | Acetonitrile or Methanol | [13] |
| Flow Rate | 0.5 mL/min | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| Precursor Ion (Q1) m/z for Dansyl-EE | 530.2 | [3][15] |
| Product Ion (Q3) m/z for Dansyl-EE | 171.1 | [3][15] |
Experimental Protocols
Protocol 1: Derivatization of Ethinylestradiol in Plasma
This protocol is a generalized procedure based on common methodologies.[2][9][13]
-
Sample Preparation:
-
To 1 mL of a human plasma sample, add an internal standard (e.g., deuterated ethinylestradiol, EE-d4).
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl t-butyl ether), vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in a small volume of a basic buffer solution (e.g., 100 µL of sodium bicarbonate buffer, pH 9.5).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture thoroughly.
-
Incubate the sample at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the sample to room temperature.
-
-
Post-Derivatization Cleanup:
-
Add 200 µL of water to quench the reaction.
-
Perform a back-extraction into an organic solvent like hexane (B92381) to isolate the derivatized product.[2]
-
Evaporate the organic phase to dryness.
-
Reconstitute the final residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
-
Visualizations
Caption: General workflow for ethinylestradiol derivatization.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
dealing with low recovery of ethinylestradiol during sample extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low recovery of ethinylestradiol (EE2) during sample extraction.
Troubleshooting Guides
This section addresses specific problems encountered during liquid-liquid extraction (LLE) and solid-phase extraction (SPE) of EE2.
Question 1: My ethinylestradiol recovery is consistently low during liquid-liquid extraction (LLE). What are the potential causes and how can I improve it?
Answer: Low recovery in LLE can stem from several factors, including incorrect pH, suboptimal solvent selection, emulsion formation, or incomplete phase separation.
Potential Causes & Solutions:
-
Incorrect Sample pH: Ethinylestradiol is a weakly acidic compound. The pH of the aqueous sample must be adjusted to ensure it is in a neutral, un-ionized state to partition effectively into the organic solvent. Extraction efficiency is significantly impacted by pH.[1][2][3] For instance, adjusting the pH to be well below the pKa of the phenolic hydroxyl group (around 10.3) is crucial.
-
Suboptimal Organic Solvent: The choice of extraction solvent is critical. A solvent's polarity and its miscibility with the aqueous phase will determine the partitioning efficiency. For EE2, solvents like methyl tert-butyl ether (MTBE) or mixtures such as hexane/ethyl acetate (B1210297) are commonly used.[4][5]
-
Emulsion Formation: Complex matrices, especially biological fluids like plasma, can form emulsions at the solvent interface, trapping the analyte and preventing efficient extraction.[6] To mitigate this, consider adding salt ("salting out"), centrifuging at a higher speed or for a longer duration, or using a different solvent system.
-
Analyte Degradation: EE2 can be sensitive to light, heat, or oxidative conditions during the extraction process.[7] It is advisable to work with protected lighting, avoid high temperatures during solvent evaporation, and consider adding antioxidants if degradation is suspected.[7]
Table 1: Effect of pH and Solvent on EE2 LLE Recovery
| pH of Aqueous Sample | Extraction Solvent | Average Recovery (%) |
| 4.0 | Ethyl Acetate | 85% |
| 7.0 | Ethyl Acetate | 92% |
| 9.0 | Ethyl Acetate | 95% |
| 7.0 | Dichloromethane | 88% |
| 7.0 | Methyl Tert-Butyl Ether (MTBE) | 96% |
Note: Data are representative and may vary based on the specific matrix and experimental conditions.
Detailed Protocol: Optimized Liquid-Liquid Extraction (LLE) for EE2 in Plasma
-
Sample Preparation: To 500 µL of plasma in a glass centrifuge tube, add the internal standard solution.[4]
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 1 M phosphate (B84403) buffer, pH 7.0) to adjust the pH.
-
Solvent Addition: Add 2.5 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Cap the tube and vortex for 2 minutes to ensure thorough mixing.[5]
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
dot
Caption: Troubleshooting workflow for low EE2 recovery in LLE.
Question 2: I'm facing poor recovery of ethinylestradiol using Solid-Phase Extraction (SPE). What should I check?
Answer: Low recovery in SPE often points to issues with the sorbent, sample loading, or elution steps. The complex interplay of these factors must be carefully optimized.[8]
Potential Causes & Solutions:
-
Incorrect Sorbent Choice: Ethinylestradiol is a nonpolar compound and is typically extracted using reversed-phase sorbents like C18 or polymeric sorbents.[9][10] Ensure the chosen sorbent has an appropriate affinity for EE2. Mixed-mode cation exchange cartridges have also been used effectively after derivatization.[11]
-
Improper Conditioning/Equilibration: The sorbent bed must be properly wetted (conditioned) and then equilibrated with a solution similar to the sample matrix to ensure proper interaction with the analyte.[8] Skipping or rushing this step leads to inconsistent binding and low recovery.
-
Sample pH and Flow Rate: The pH of the sample loaded onto the cartridge should be optimized to ensure EE2 is retained.[10] A high flow rate during sample loading can prevent efficient binding of the analyte to the sorbent.[8]
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between EE2 and the sorbent. If recovery is low, the elution solvent may be too weak. Sometimes, a small percentage of a more protic solvent like isopropanol (B130326) can improve elution from highly retentive sorbents.[4]
-
Matrix Effects: Components in the sample matrix can interfere with the binding of EE2 to the sorbent or co-elute, causing ion suppression in LC-MS analysis.[12] A wash step with a weak solvent can help remove these interferences without eluting the analyte.[9][11]
Table 2: Comparison of SPE Sorbents and Elution Solvents for EE2 Recovery from Water Samples
| SPE Sorbent | Wash Solvent | Elution Solvent | Average Recovery (%) |
| C18 | 5% Methanol (B129727) in Water | Methanol | 88% |
| C18 | 5% Methanol in Water | Acetonitrile (B52724) | 91% |
| Polymeric (HLB) | 5% Methanol in Water | Methanol | 94% |
| Polymeric (HLB) | 5% Methanol in Water | 90:10 Acetonitrile/IPA + 5% NH4OH | 98%[4] |
Note: Data are representative and may vary based on the specific matrix and experimental conditions.
Detailed Protocol: Optimized Solid-Phase Extraction (SPE) for EE2
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample (e.g., 250 mL of a water sample adjusted to pH 8) onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[9]
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.[9]
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the EE2 from the cartridge with 2 mL of methanol or acetonitrile into a collection tube.[9]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
dot
Caption: Troubleshooting workflow for low EE2 recovery in SPE.
Frequently Asked Questions (FAQs)
Q1: How does the sample matrix affect ethinylestradiol recovery?
The sample matrix can significantly impact recovery through matrix effects.[12] In biological samples like plasma or urine, proteins and phospholipids (B1166683) can bind to EE2, making it unavailable for extraction.[12] These matrix components can also compete with EE2 for binding sites on an SPE sorbent or cause ion suppression during LC-MS analysis.[12] Sample pretreatment, such as protein precipitation or dilution, is often necessary to minimize these effects.[11]
Q2: What is the best way to prevent adsorption of ethinylestradiol to labware?
Ethinylestradiol, being hydrophobic, can adsorb to surfaces of lab materials, especially plastics like polypropylene.[13][14] This can lead to significant analyte loss, particularly when working with low concentrations. To minimize adsorption, use glass or silanized glassware, and avoid plastic containers where possible.[13] Rinsing containers with the extraction solvent can help recover any adsorbed analyte.
Q3: How can I confirm if I have an emulsion problem during LLE?
An emulsion appears as a cloudy or milky layer between the aqueous and organic phases that fails to separate after initial centrifugation.[6] It can be thin or occupy a significant volume. To confirm, try gentle agitation or a longer, faster centrifugation. If the layer persists, it is an emulsion.
Q4: What are the ideal storage conditions for samples containing ethinylestradiol?
Samples should be stored at low temperatures (e.g., -70°C) in tightly sealed glass containers to prevent degradation and evaporation.[5] It is also recommended to protect samples from light by using amber vials or storing them in the dark to prevent photodegradation.[7]
References
- 1. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. welchlab.com [welchlab.com]
- 8. specartridge.com [specartridge.com]
- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 10. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Removal mechanisms of 17β-estradiol and 17α-ethinylestradiol in membrane bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing ion suppression in LC-MS/MS analysis of ethinylestradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ethinylestradiol (EE2).
Troubleshooting Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal and compromising accuracy and sensitivity.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating these effects for ethinylestradiol analysis.
FAQ 1: My ethinylestradiol signal is low and inconsistent. How do I know if I have an ion suppression problem?
Low and variable signal intensity, especially when analyzing complex biological matrices like plasma, is a classic sign of ion suppression.[2][5][6] Co-eluting matrix components, such as phospholipids, salts, and proteins, can compete with ethinylestradiol for ionization in the MS source.[1]
To confirm ion suppression, you can perform a post-column infusion experiment:
-
Continuously infuse a standard solution of ethinylestradiol into the mass spectrometer after the analytical column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
A significant drop in the baseline signal of ethinylestradiol at retention times where matrix components elute indicates ion suppression.[5][7]
FAQ 2: What are the most effective sample preparation strategies to reduce matrix effects for ethinylestradiol?
Effective sample preparation is crucial for removing interfering matrix components before they enter the LC-MS/MS system.[1][2] For ethinylestradiol, several techniques have proven successful:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1] Mixed-mode cation exchange (MCX or SCX) SPE cartridges are particularly useful for ethinylestradiol analysis in plasma.[8] The protocol typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.[8]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for extracting ethinylestradiol from biological fluids.[1][9] Common extraction solvents include mixtures of methyl-tert-butyl ether (MTBE) and n-hexane.[7][10]
-
Derivatization: Due to its low intrinsic ionizability, derivatizing ethinylestradiol with dansyl chloride is a common strategy.[7][8][9][10] This not only significantly enhances the MS signal in positive ion mode but the post-derivatization cleanup step provides an additional opportunity to remove matrix interferences.[8][9]
The following workflow diagram illustrates a general troubleshooting process for ion suppression in ethinylestradiol analysis.
FAQ 3: Can I overcome ion suppression by adjusting my chromatography?
Yes, optimizing chromatographic conditions is a key strategy to separate ethinylestradiol from co-eluting matrix components.[1]
-
Column Choice: Reversed-phase columns, such as C18 or Phenyl chemistries, are commonly used.[8][11][12] High-strength silica (B1680970) (HSS) or unendcapped C18 columns can provide adequate resolution.[10]
-
Mobile Phase Gradient: Employing a gradient elution with acetonitrile (B52724) and/or methanol (B129727) as the organic phase and an aqueous modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) can effectively separate ethinylestradiol from early-eluting, polar interferences like phospholipids.[7][9][11] A longer run time or a shallower gradient can improve resolution.[7]
FAQ 4: How does using an internal standard help with ion suppression?
Using a stable isotope-labeled internal standard (SIL-IS), such as ethinylestradiol-d4 (EE2-d4), is the most effective way to compensate for, rather than eliminate, ion suppression.[1][11]
A SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[10] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1]
Experimental Protocols & Data
Protocol 1: Sample Preparation using SPE and Derivatization
This protocol is adapted from a method for determining ethinylestradiol in human plasma.[8]
-
Sample Pre-treatment: To 475 µL of human plasma, add 25 µL of the ethinylestradiol spiking solution and 50 µL of the ethinylestradiol-d4 internal standard solution. Dilute with 500 µL of 5 mM ammonium formate (pH 4.5).[8]
-
SPE (Solid-Phase Extraction):
-
Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., SOLA SCX 10 mg/1 mL).[8]
-
Condition: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.[8]
-
Load: Apply the pre-treated sample to the cartridge.[8]
-
Wash 1: Wash twice with 1 mL of 95:5 (v/v) water/methanol.[8]
-
Wash 2: Wash with 1 mL of 80:20 (v/v) water/methanol.[8]
-
Elute: Elute ethinylestradiol with 1 mL of methanol.[8]
-
Dry: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[8]
-
-
Derivatization:
-
Reconstitute the dried extract in 200 µL of 100 mM sodium bicarbonate (pH 10.5).[8]
-
Add 200 µL of dansyl chloride in acetone (B3395972) (1 mg/mL).[8]
-
Incubate the sample at 60°C for 30 minutes.[8]
-
-
Post-Derivatization Cleanup: A second SPE step is often performed to remove excess derivatization reagent, following a similar protocol.[8]
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol is based on a method for the simultaneous determination of ethinylestradiol and levonorgestrel (B1675169).[9]
-
Sample Preparation: To 500 µL of plasma, add 25 µL of the internal standard solution.[9]
-
Extraction: Perform a liquid-liquid extraction using a hexane/ethyl acetate (B1210297) mixture under alkaline conditions.[9]
-
Evaporation: The organic layer is separated and evaporated to dryness under nitrogen at 40°C.[9]
-
Derivatization: The residue is derivatized with dansyl chloride and sodium carbonate, followed by incubation at 50°C for 20 minutes.[9]
-
Second LLE: A second LLE step is performed to purify the derivatized analyte.[9]
-
Reconstitution: The final dried extract is reconstituted in 100 µL of reconstitution solution for injection.[9]
Representative LC-MS/MS Parameters
The following table summarizes typical parameters used for the analysis of derivatized ethinylestradiol.
| Parameter | Setting | Reference |
| LC System | UPLC or HPLC System | [9] |
| Column | C18 or Phenyl, e.g., Syncronis C18 (50 x 2.1 mm, 1.7 µm) | [8][11] |
| Mobile Phase A | 0.1% Formic Acid or 2-5 mM Ammonium Formate in Water | [9][11] |
| Mobile Phase B | Acetonitrile or Methanol | [11] |
| Flow Rate | 300 - 550 µL/min | [9][13] |
| Injection Volume | 10 - 20 µL | [9][13] |
| MS System | Triple Quadrupole Mass Spectrometer | [8][14] |
| Ion Source | Heated Electrospray Ionization (H-ESI) or ESI | [7][8] |
| Polarity | Positive | [8] |
| Scan Mode | Selected Reaction Monitoring (SRM) or MRM | [8][14] |
| MRM Transition (Dansyl-EE2) | m/z 530.1 -> 171.0 | [10] |
| MRM Transition (Dansyl-EE2-d4) | m/z 534.1 -> 171.1 | [15] |
Performance Data
Effective sample preparation and analytical methods lead to excellent recovery and minimal matrix effects, enabling high sensitivity.
| Method Highlights | Analyte | Matrix | LLOQ (pg/mL) | Mean Extraction Recovery (%) | Reference |
| SPE & Derivatization | Ethinylestradiol | Human Plasma | 5 | Within acceptance limits | [8] |
| LLE & Derivatization | Ethinylestradiol | Human Plasma | 2 | Not explicitly stated, but method was successfully validated | [9] |
| SPE-LLE Hybrid | Ethinylestradiol | Human Plasma | 5 | 68.48 | [11] |
| UPLC with SPE & Derivatization | Ethinylestradiol | Human Plasma | 1 | Not explicitly stated, but high sensitivity achieved | |
| LLE & Derivatization | Ethinylestradiol | Rat Plasma | ~750 (0.75 ng/mL) | 98.74 - 99.66 | [14] |
The following diagram illustrates the logical relationship between sample cleanup, derivatization, and achieving a sensitive analysis.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. az-biopharm.de [az-biopharm.de]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. High performance liquid chromatography/ion-trap mass spectrometry for separation and simultaneous determination of ethynylestradiol, gestodene, levonorgestrel, cyproterone acetate and desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. ijrpr.com [ijrpr.com]
- 15. researchgate.net [researchgate.net]
selecting the optimal mobile phase for ethinylestradiol separation
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the mobile phase for ethinylestradiol separation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues encountered during your chromatographic experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of ethinylestradiol, providing potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of ethinylestradiol, causing peak tailing.[1] | Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte to ensure consistent ionization. Buffering the mobile phase can help maintain a stable pH.[1] Use of End-Capped Columns: Employ columns where the residual silanol groups have been deactivated (end-capped) to minimize these secondary interactions.[1] Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and improve peak shape. |
| Poor Peak Shape (Fronting) | Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting.[2] | Reduce Sample Concentration: Dilute the sample and reinject.[2] Decrease Injection Volume: Inject a smaller volume of the sample.[2] |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2] | Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. | |
| Shifting Retention Times | Inconsistent Mobile Phase Preparation: Minor variations in the mobile phase composition can lead to shifts in retention time.[3] | Ensure Accurate Preparation: Use precise measurements for all mobile phase components. Degas the mobile phase before use to prevent bubble formation.[4] |
| Column Temperature Fluctuations: Changes in column temperature can affect retention times.[3] | Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis. | |
| Changes in Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time, affecting the retention of ionizable compounds like ethinylestradiol.[5] | Use a Buffer: Incorporate a suitable buffer into the mobile phase to maintain a constant pH. | |
| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, resulting in co-elution with other components. | Optimize Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to achieve optimal separation.[6] Try a Different Organic Solvent: The choice of organic solvent can significantly impact selectivity. If acetonitrile doesn't provide adequate resolution, try methanol, or vice versa.[5] |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding mobile phase selection for ethinylestradiol separation.
Q1: What is a good starting point for a mobile phase for ethinylestradiol separation by reverse-phase HPLC?
A common starting point for the separation of ethinylestradiol by reverse-phase HPLC is a mixture of acetonitrile and water or methanol and water.[7][8] A typical initial ratio could be in the range of 50:50 to 70:30 (organic:aqueous).[9][10] From this starting point, the mobile phase composition can be optimized to achieve the desired resolution and peak shape.
Q2: When should I use a buffered mobile phase?
A buffered mobile phase is recommended to ensure a stable pH, which is crucial for reproducible retention times and symmetrical peak shapes, especially for ionizable compounds.[1][5] For ethinylestradiol, which has weakly acidic phenolic groups, maintaining a consistent pH can prevent peak tailing caused by interactions with the stationary phase.
Q3: What is the difference between using acetonitrile and methanol as the organic modifier?
Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent than methanol in reverse-phase HPLC, leading to shorter retention times.[4] Methanol, on the other hand, can offer different selectivity for certain compounds and may improve the resolution of ethinylestradiol from other components in a mixture. The choice between the two often comes down to empirical testing to see which provides the better separation for your specific sample matrix.
Q4: How can I troubleshoot low sensitivity or no peaks at all?
If you are experiencing low sensitivity or no peaks, first ensure that your detector is set to an appropriate wavelength for ethinylestradiol (typically around 210 nm or 280 nm, or using a fluorescence detector for higher sensitivity).[7][10] Also, verify that the mobile phase is compatible with your detector. Other potential issues could be related to the sample preparation, injection volume, or a problem with the HPLC system itself, such as a leak or a faulty detector lamp.[3][11]
Experimental Protocols
Below are detailed methodologies for common experiments related to optimizing ethinylestradiol separation.
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Procedure:
-
Prepare a standard solution of ethinylestradiol in the initial mobile phase.
-
Start with an isocratic elution using a mobile phase composition of 50:50 (A:B).
-
Inject the standard and record the chromatogram.
-
Systematically vary the mobile phase composition by increasing the percentage of acetonitrile in 5% increments (e.g., 55:45, 60:40, 65:35 A:B).
-
For each composition, inject the standard and evaluate the retention time, peak shape (tailing factor), and resolution from any impurities or other components.
-
If using a buffer, prepare the aqueous phase (Mobile Phase A) with the desired buffer (e.g., 0.01 M potassium dihydrogen phosphate) and adjust the pH before mixing with the organic phase.[10]
-
Protocol 2: Troubleshooting Peak Tailing
-
Initial Observation: Observe significant peak tailing (tailing factor > 1.5) in the chromatogram of ethinylestradiol.
-
Procedure:
-
pH Adjustment:
-
Prepare a mobile phase with a buffer (e.g., 20 mM phosphate (B84403) buffer).
-
Adjust the pH of the aqueous portion of the mobile phase to be approximately 2 pH units away from the pKa of ethinylestradiol's phenolic hydroxyl group (~10.4). For example, try a pH of 4 or 7.
-
Re-run the analysis and observe the peak shape.
-
-
Solvent Change:
-
If using acetonitrile, prepare a mobile phase with the same proportions but substitute methanol for acetonitrile.
-
Equilibrate the column with the new mobile phase and inject the standard.
-
Compare the peak shape to the chromatogram obtained with acetonitrile.
-
-
Column Evaluation:
-
If peak tailing persists, it may be due to a degraded or inappropriate column.
-
Replace the column with a new, end-capped C18 column and repeat the analysis with the optimized mobile phase.
-
-
Data Presentation
The following table summarizes various mobile phase compositions used for the separation of ethinylestradiol in combination with other active pharmaceutical ingredients, as reported in different studies.
| Active Ingredients | Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection | Reference |
| Ethinylestradiol & Drospirenone | Acetonitrile : 0.1% Formic Acid (unspecified ratio) | Not Specified | Not Specified | Not Specified | [9] |
| Ethinylestradiol & Desogestrel | 0.01 M Potassium Dihydrogen Phosphate Buffer : Acetonitrile (50:50 v/v) | Not Specified | 2.0 | UV & Fluorescence | [10] |
| Ethinylestradiol & Levonorgestrel | Acetonitrile : Water (47:53 v/v) | Purospher® STAR RP-18e (150 x 4.0 mm, 5 µm) | 1.5 | UV at 215 nm or Fluorescence (Ex: 285 nm, Em: 310 nm) | [7] |
| Ethinylestradiol | 0.05 M Aqueous KH2PO4 : Methanol (2:3) | Reversed-phase | Not Specified | Fluorescence | [12] |
| Ethinylestradiol & Etonogestrel | 0.01N Na2HPO4 Buffer : Acetonitrile (70:30) | BDS C18 (150 x 4.6 mm, 5 µm) | 1.0 | UV at 230 nm | [13][14] |
| Ethinylestradiol & Segesterone | Water : Acetonitrile (45:55 v/v) | Phenomenex C18 (150 x 4.6 mm, 5 µm) | 0.7 | UV at 260 nm | [15] |
| Ethinylestradiol | 2 mM Ammonium Formate Buffer : Acetonitrile (20:80 v/v) | SB C18 HT (50 x 3.0 mm, 1.8 µm) | Not Specified | LC-MS/MS | [16] |
Visualization
The following diagram illustrates a logical workflow for selecting and optimizing the mobile phase for ethinylestradiol separation.
Caption: Workflow for Mobile Phase Selection and Optimization.
References
- 1. chromtech.com [chromtech.com]
- 2. restek.com [restek.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. youtube.com [youtube.com]
- 12. Determination of ethinyl estradiol in solid dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajpaonline.com [ajpaonline.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Instability of Ethinylestradiol sulfate-D4 in Solution
Welcome to the technical support center for Ethinylestradiol sulfate-D4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quantitative results for Ethinylestradiol are inconsistent when using this compound as an internal standard. What could be the cause?
A1: Inconsistent results can stem from the instability of the this compound internal standard in your experimental solutions. The primary cause of instability for aryl sulfate (B86663) esters like this compound is hydrolysis of the sulfate group, which converts the internal standard back to Ethinylestradiol-D4. This can be influenced by the pH, temperature, and solvent composition of your solutions.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most probable degradation pathway for this compound in an aqueous or protic solvent environment is the hydrolysis of the sulfate ester bond. This reaction cleaves the sulfate group from the phenolic oxygen of the ethinylestradiol molecule, resulting in the formation of Ethinylestradiol-D4 and a sulfate ion. This process can be accelerated under acidic conditions.[1][2]
Q3: How can I minimize the degradation of this compound in my stock and working solutions?
A3: To minimize degradation, it is crucial to control the storage and handling conditions:
-
pH: Avoid acidic conditions. For aqueous solutions, maintaining a neutral to slightly alkaline pH can help slow down the rate of hydrolysis. Studies on natural estrogen sulfates suggest that a high pH of 11 can inhibit enzymatic deconjugation, although chemical hydrolysis under strongly basic conditions should also be considered.[3]
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to reduce the rate of chemical degradation.[4]
-
Solvent: Prepare stock solutions in aprotic solvents like acetonitrile (B52724) or DMSO, if compatible with your experimental design, to minimize hydrolysis. For working solutions in aqueous matrices, prepare them fresh before use.
-
Light: Protect solutions from light to prevent potential photodegradation, as the parent compound, ethinylestradiol, is known to be susceptible to it.[5][6]
Q4: I observe a chromatographic peak for Ethinylestradiol-D4 in my internal standard solution. What does this indicate?
A4: The presence of an Ethinylestradiol-D4 peak suggests that your this compound standard has undergone degradation, likely through hydrolysis. This can occur during storage or sample preparation. It is advisable to prepare fresh working solutions and re-evaluate your storage conditions.
Q5: Can the deuterium (B1214612) label on this compound exchange with protons from the solvent?
A5: While deuterium exchange is a known issue for some deuterated standards, the deuterium atoms in this compound are typically on the aromatic ring or other stable positions of the molecule.[7] These are generally not prone to exchange under typical analytical conditions. However, it is always good practice to consult the manufacturer's certificate of analysis for the specific location of the deuterium labels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drifting calibration curve | Degradation of internal standard in working solutions over time. | Prepare fresh calibration standards for each analytical run. Minimize the time between sample preparation and analysis. |
| Poor peak shape for this compound | Interaction with the analytical column or degradation on-column. | Optimize chromatographic conditions (e.g., mobile phase pH, column chemistry). Ensure the analytical system is clean and well-maintained. |
| High variability in QC sample results | Inconsistent degradation of the internal standard across samples. | Standardize sample preparation procedures, including incubation times and temperatures. Ensure pH is consistent across all samples and standards. |
| Presence of Ethinylestradiol-D4 in blank samples | Contamination from a degraded internal standard. | Thoroughly clean the injection port, syringe, and analytical column. Prepare fresh mobile phases and blank solutions. |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
Objective: To determine the stability of this compound in a specific solvent and temperature condition.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired solvent (e.g., methanol (B129727), acetonitrile, or a buffered aqueous solution).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated LC-MS/MS method to determine the initial concentrations of this compound and any potential Ethinylestradiol-D4 degradant.
-
Storage: Aliquot the solution into several vials and store them under the desired temperature condition (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve a vial and analyze its content using the same LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound against time. A decrease in concentration over time indicates instability. Calculate the percentage of degradation at each time point.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with a mild acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a mild base (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Sample Analysis: At specific time points, neutralize the acid/base treated samples and analyze all samples by LC-MS/MS to identify and quantify any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The primary expected degradation product is Ethinylestradiol-D4.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions based on general knowledge of aryl sulfate ester chemistry and forced degradation studies of ethinylestradiol.[3][7][8][9][10] Specific quantitative stability data for this compound is limited in the public domain.
| Condition | Solvent/Matrix | Expected Stability | Primary Degradation Product |
| Acidic pH (< 5) | Aqueous Buffer | Low - Prone to hydrolysis. | Ethinylestradiol-D4 |
| Neutral pH (6-8) | Aqueous Buffer | Moderate - Hydrolysis can still occur over time. | Ethinylestradiol-D4 |
| Alkaline pH (> 9) | Aqueous Buffer | Moderate to High - Generally more stable against hydrolysis, but other base-catalyzed reactions may occur. | Ethinylestradiol-D4 and other potential products. |
| Room Temperature | Protic Solvents (e.g., Methanol) | Moderate - Risk of solvolysis. | Ethinylestradiol-D4 |
| -20°C or below | Aprotic Solvents (e.g., Acetonitrile, DMSO) | High - Recommended for long-term storage. | Minimal degradation expected. |
| Exposure to Light | Any Solution | Low to Moderate - Potential for photodegradation. | Various photoproducts. |
Visualizations
References
- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethinylestradiol sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iwaponline.com [iwaponline.com]
interference from endogenous compounds in ethinylestradiol assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethinylestradiol (EE2) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous compounds that interfere with ethinylestradiol immunoassays?
A1: The most common endogenous interfering compounds in ethinylestradiol immunoassays are structurally related steroids and metabolites. Due to the high structural similarity, these molecules can cross-react with the antibodies used in the assay, leading to inaccurate results. Significant cross-reactivity has been observed with metabolites of EE2, particularly those conjugated at the 3-position, such as ethinylestradiol-3-glucuronide and ethinylestradiol-3-sulfate.[1] Other endogenous steroids may also exhibit some level of cross-reactivity depending on the specificity of the antibody used in the particular assay kit.
Q2: What is the "matrix effect" in the context of LC-MS/MS assays for ethinylestradiol?
A2: The matrix effect in LC-MS/MS refers to the alteration of ionization efficiency of the target analyte, ethinylestradiol, by co-eluting endogenous components from the sample matrix (e.g., plasma, serum). This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the true concentration. The matrix effect is a significant challenge in developing robust and accurate LC-MS/MS methods for ethinylestradiol, especially at the low concentrations typically found in biological samples.
Q3: How can I minimize interference in my ethinylestradiol immunoassay?
A3: To minimize interference, consider the following strategies:
-
Sample Preparation: Employ a rigorous sample clean-up procedure to remove potential cross-reactants. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively separate ethinylestradiol from many interfering endogenous compounds.
-
High-Specificity Antibody: Use an immunoassay kit with a highly specific monoclonal antibody that has minimal cross-reactivity with other steroids and metabolites. Check the manufacturer's cross-reactivity data.
-
Confirm with an Alternative Method: If interference is suspected, confirm the results using an alternative analytical method with a different principle of detection, such as LC-MS/MS.
Q4: What is the purpose of derivatization in LC-MS/MS methods for ethinylestradiol?
A4: Derivatization is a chemical modification of ethinylestradiol to improve its detection by LC-MS/MS. Ethinylestradiol has poor ionization efficiency in its native form. Derivatizing agents, such as dansyl chloride, react with the phenolic hydroxyl group of ethinylestradiol to introduce a more readily ionizable group. This significantly enhances the signal intensity, allowing for much lower limits of detection and quantification, which is crucial for measuring the typically low physiological concentrations of ethinylestradiol.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate washing, Non-specific binding, Reagent contamination | Increase the number of wash steps and ensure complete removal of wash buffer. Optimize the blocking buffer concentration and incubation time. Use fresh, high-quality reagents. |
| Low Signal or No Signal | Inactive reagents, Incorrect assay procedure, Low antibody affinity | Check the expiration dates of all reagents. Ensure the protocol was followed precisely, including incubation times and temperatures. Use a high-affinity antibody specific for ethinylestradiol. |
| High Variability (Poor Precision) | Pipetting errors, Inconsistent incubation conditions, Plate reader issues | Calibrate and use precise pipetting techniques. Ensure consistent incubation times and temperatures for all wells. Check the plate reader settings and performance. |
| Results Inconsistent with Expectations | Cross-reactivity with endogenous compounds, Matrix effects | Perform spike and recovery experiments to assess matrix effects. Test for cross-reactivity with structurally related steroids. Confirm results with an alternative method like LC-MS/MS. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape | Column contamination, Inappropriate mobile phase, Column degradation | Clean or replace the analytical column. Optimize the mobile phase composition and gradient. Use a guard column to protect the analytical column. |
| Low Sensitivity | Inefficient ionization, Suboptimal MS parameters, Incomplete derivatization | Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). Ensure complete derivatization by optimizing reaction conditions (time, temperature, reagent concentration). |
| High Signal Noise | Contaminated mobile phase or system, Electronic noise | Use high-purity solvents and freshly prepared mobile phases. Ensure proper grounding of the LC-MS/MS system. |
| Inconsistent Retention Time | Pump malfunction, Column temperature fluctuations, Mobile phase composition change | Service the LC pumps to ensure accurate and stable flow. Use a column oven to maintain a constant temperature. Prepare mobile phases carefully and consistently. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds | Improve sample clean-up using SPE or LLE. Use a deuterated internal standard to compensate for matrix effects. Optimize chromatographic separation to resolve ethinylestradiol from interfering compounds. |
Quantitative Data on Cross-Reactivity
The following table summarizes the cross-reactivity of various endogenous steroids in a competitive ELISA for ethinylestradiol. Note that cross-reactivity can vary significantly between different antibody lots and assay kits. Always refer to the product insert for your specific kit.
| Compound | Cross-Reactivity (%) |
| Ethinylestradiol-3-sulfate | 37%[1] |
| Ethinylestradiol-3-glucuronide | 17%[1] |
| Estradiol (B170435) | 2%[2] |
| D-norgestrel | <1% |
| Dydrogesterone | <1% |
| Chlormadinone acetate | <1% |
| Diethylstilbestrol | <1% |
| Dimethisterone | <1% |
| Ethynodiol diacetate | <1% |
| Megestrol acetate | <1% |
| Mestranol | <1% |
| Norethindrone | <1% |
| Norethynodrel | <1% |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Ethinylestradiol from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: To 1 mL of human plasma, add an internal standard (e.g., deuterated ethinylestradiol). Acidify the sample by adding 100 µL of 1 M sulfuric acid.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.
-
Elute: Elute the ethinylestradiol and internal standard from the cartridge with 3 mL of methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Ethinylestradiol from Human Plasma
-
Sample Preparation: To 1 mL of human plasma in a glass tube, add an internal standard.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Dry and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Dansyl Chloride Derivatization of Ethinylestradiol
-
Sample Preparation: The dried extract containing ethinylestradiol (from SPE or LLE) should be in a reaction vial.
-
Reagent Preparation: Prepare a 1 mg/mL solution of dansyl chloride in acetone (B3395972) and a 100 mM sodium bicarbonate buffer (pH 10.5).
-
Derivatization Reaction:
-
Add 50 µL of the sodium bicarbonate buffer to the dried extract and vortex briefly.
-
Add 50 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 15 minutes.
-
-
Reaction Quenching: After incubation, cool the vial to room temperature. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Principle of a competitive ELISA for ethinylestradiol.
Caption: Sample preparation workflow for ethinylestradiol analysis by LC-MS/MS.
Caption: Decision tree for troubleshooting ethinylestradiol assay interference.
References
Technical Support Center: Enhancing the Lower Limit of Quantification for Ethinylestradiol
Welcome to the technical support center for the bioanalysis of ethinylestradiol (EE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the lower limit of quantification (LLOQ) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a low LLOQ for ethinylestradiol?
A1: Achieving a low LLOQ for ethinylestradiol is challenging due to several factors. Its low dosage in oral contraceptives and extensive metabolism result in very low circulating concentrations in biological matrices like human plasma.[1][2] Furthermore, ethinylestradiol has a low ultraviolet molar absorptivity, making detection by UV-based methods less sensitive.[3] Endogenous interferences from other steroids, many of which are isobaric, can also complicate quantification, especially with highly sensitive mass spectrometry methods.[4]
Q2: What is the most common analytical technique for quantifying low levels of ethinylestradiol?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of ethinylestradiol in biological samples.[5][6][7] This method offers high selectivity and sensitivity, which are crucial for measuring the low concentrations of ethinylestradiol typically found in pharmacokinetic and bioequivalence studies.[1][6]
Q3: How can sample preparation be optimized to improve the LLOQ?
A3: A multi-step sample preparation procedure is critical for achieving a low LLOQ.[4][8] This typically involves a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][8] LLE with a carefully selected solvent system, such as hexane/ethyl acetate (B1210297), can effectively extract ethinylestradiol while minimizing the co-extraction of interfering phospholipids.[8] A subsequent SPE step further cleans up the sample by removing remaining plasma components and constituents from the derivatization reaction mixture.[8]
Q4: What is derivatization and how does it enhance the sensitivity of ethinylestradiol detection?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For ethinylestradiol, derivatization with dansyl chloride is a common strategy to significantly enhance its ionization efficiency in the mass spectrometer.[2][6][9] The dansyl group introduces a readily ionizable tertiary amine function, leading to a much stronger signal in positive ion electrospray ionization (ESI) mode.[2][6] This can increase the mass spectrometry response by as much as 1000-fold.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High LLOQ / Poor Sensitivity | 1. Inefficient extraction of ethinylestradiol from the plasma matrix.2. Suboptimal ionization of ethinylestradiol in the mass spectrometer.3. Presence of significant matrix effects suppressing the analyte signal. | 1. Optimize the LLE solvent system. A mixture of 75/25 hexane/ethyl acetate (v/v) has been shown to provide high recovery.[8]2. Implement a derivatization step with dansyl chloride to enhance ionization efficiency.[2][6]3. Incorporate a multi-step sample cleanup process, including both LLE and mixed-mode SPE, to reduce matrix interferences.[8] |
| Poor Peak Shape or Tailing | 1. Inappropriate analytical column.2. Suboptimal mobile phase composition. | 1. Use a high-strength silica (B1680970) (HSS) C18 column, which has demonstrated improved sensitivity and resolution for ethinylestradiol analysis.2. Optimize the mobile phase gradient. A common mobile phase consists of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer.[1][5] |
| High Background Noise / Interferences | 1. Insufficient sample cleanup, leading to the presence of endogenous plasma components like phospholipids.[8]2. Contamination from solvents or labware. | 1. Employ a rigorous, multi-step sample preparation protocol combining LLE and SPE to effectively remove interferences.[4][8]2. Use high-purity solvents and thoroughly clean all labware. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in the manual sample preparation steps.2. Instability of the analyte during storage or processing. | 1. Use an internal standard, such as ethinylestradiol-d4, to compensate for variability in extraction and injection.[5][6]2. Perform stability studies to ensure the analyte is stable under the chosen storage and handling conditions.[10] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This protocol is based on a method that achieves an LLOQ of 1 pg/mL.[8]
Materials:
-
Human plasma
-
Ethinylestradiol and Ethinylestradiol-d4 (internal standard) stock solutions
-
Hexane/Ethyl Acetate (75:25, v/v)
-
Water
-
Mixed-mode SPE cartridges
Procedure:
-
Spike 500 µL of human plasma with the internal standard and ethinylestradiol standard solutions.
-
Add 1 mL of hexane/ethyl acetate (75:25, v/v) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-4) and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of 50% methanol.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
Derivatization with Dansyl Chloride
This protocol is adapted from methods that significantly improved sensitivity.[2][6][11]
Materials:
-
Dried sample extract
-
100 mM Sodium Bicarbonate buffer (pH 10.5)
-
Dansyl chloride in acetone (B3395972) (1 mg/mL)
Procedure:
-
Reconstitute the dried sample extract in 200 µL of 100 mM sodium bicarbonate buffer (pH 10.5) and vortex.[11]
-
Add 200 µL of dansyl chloride in acetone (1 mg/mL) and vortex.[11]
-
Incubate the mixture at 60°C for 30 minutes.[11]
-
After incubation, cool the sample and add 200 µL of water.[11]
-
The derivatized sample is then ready for extraction (e.g., back-extraction into hexane) and subsequent LC-MS/MS analysis.[6]
Quantitative Data Summary
| Method | LLOQ (pg/mL) | Sample Matrix | Key Features | Reference |
| LC-MS/MS with Derivatization | 1.0 | Human Plasma | LLE, derivatization, and mixed-mode SPE | [1][8] |
| LC-MS/MS with Derivatization | 2.5 | Human Plasma | LLE and derivatization with dansyl chloride | [6][12] |
| LC-MS/MS | 5.0 | Human Plasma | SPE and LLE | [5][7] |
| LC-MS/MS with Derivatization | 5.0 | Human Plasma | SPE and derivatization with dansyl chloride | [11] |
Visualizations
Caption: Workflow for enhancing ethinylestradiol LLOQ.
Caption: Troubleshooting logic for high LLOQ issues.
References
- 1. lcms.cz [lcms.cz]
- 2. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Precision in Ethinylestradiol Quantification: A Comparative Analysis of Ethinylestradiol sulfate-D4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of ethinylestradiol (EE), a potent synthetic estrogen, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comparative analysis of the use of Ethinylestradiol sulfate-D4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods against other analytical approaches, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development for ethinylestradiol.[1][2] This approach offers significant advantages in minimizing variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. The deuterated analog closely mimics the physicochemical properties of the analyte, ensuring similar behavior during extraction and ionization, which is crucial for reliable quantification at the low picogram-per-milliliter levels often encountered in biological matrices.[3][4][5][6]
Comparative Performance of Analytical Methods
The choice of analytical methodology significantly impacts the sensitivity, accuracy, and precision of ethinylestradiol quantification. While techniques like high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection are available, LC-MS/MS coupled with a deuterated internal standard like Ethinylestradiol-d4 has demonstrated superior performance, particularly for low-concentration samples.[3][6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for ethinylestradiol quantification.
Table 1: Performance of LC-MS/MS Method Using Ethinylestradiol-d4 Internal Standard [3][4][5][6]
| Parameter | Reported Value |
| Linearity Range | 5.000 – 308.560 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9942 |
| Mean Extraction Recovery | 68.48% |
| Lower Limit of Quantification (LLOQ) | 2.5 - 5 pg/mL |
| Intra-day Precision (% CV) | < 19.74% |
| Inter-day Precision (% CV) | < 19.74% |
| Accuracy | 91.80% to 101.20% |
Table 2: Performance of an Alternative LC-MS/MS Method with Derivatization [8][9]
| Parameter | Reported Value |
| Linearity Range | 2.5 - 500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL |
| Intra-assay Precision (% CV) | < 3.9% |
| Inter-assay Precision (% CV) | < 4.4% |
Table 3: Performance of HPLC Method with UV/Fluorescence Detection [7]
| Parameter | Reported Value |
| Detection Limit (Fluorescence) | 83 times lower than UV |
| Recovery | 99.57% ± 1.55% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Key Experiment: Quantification of Ethinylestradiol in Human Plasma using LC-MS/MS with Ethinylestradiol-d4 Internal Standard
This protocol outlines a typical workflow for the sensitive determination of ethinylestradiol in human plasma.
1. Sample Preparation:
-
Aliquots of human plasma are spiked with Ethinylestradiol-d4 as the internal standard.[3][6]
-
The samples undergo solid-phase extraction (SPE) followed by liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the plasma matrix.[3][6] A common LLE solvent is tert-butyl methyl ether (TBME).[3]
2. Chromatographic Separation:
-
The extracted samples are injected into an LC-MS/MS system.
-
Separation is achieved on a C18 reversed-phase column (e.g., SB C18 HT, 50mm × 3.0mm, 1.8 µm).[3][6]
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 2 mM ammonium (B1175870) formate, run in an isocratic or gradient mode.[3][6]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer equipped with a turbo ion spray or electrospray ionization (ESI) source is used for detection.[3][6]
-
The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both ethinylestradiol and its deuterated internal standard.[3][6]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for ethinylestradiol quantification using an internal standard.
Caption: Experimental workflow for ethinylestradiol quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Ethinylestradiol Analysis via LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Internal Standard Performance in the Bioanalysis of Ethinylestradiol.
The accurate quantification of ethinylestradiol (EE), a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapies, is paramount in pharmacokinetic, bioequivalence, and clinical monitoring studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it compensates for variability during sample preparation and analysis. This guide provides an objective comparison of two common types of internal standards for ethinylestradiol analysis: the stable isotope-labeled (SIL) internal standard, ethinylestradiol-d4 (EE-d4), and a structural analog internal standard, prednisone (B1679067).
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and ionization. Stable isotope-labeled internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, structural analogs can also provide robust results and may be a more cost-effective option. The following tables summarize the performance of ethinylestradiol-d4 and prednisone as internal standards for ethinylestradiol analysis based on published validation data.
Table 1: Performance Data for Ethinylestradiol-d4 as an Internal Standard
| Parameter | Reported Performance | Citation |
| Linearity Range | 5.000–308.560 pg/mL | [1][2] |
| Correlation Coefficient (r²) | ≥ 0.9942 | [1][2] |
| Mean Extraction Recovery | 68.48% | [1][2] |
| Intra-day Precision (% CV) | < 19.74% | [1][2] |
| Inter-day Precision (% CV) | < 19.74% | [1][2] |
| Accuracy (Reproducibility) | 90.63% to 101.44% | [1][2] |
Table 2: Performance Data for Prednisone as an Internal Standard
| Parameter | Reported Performance | Citation |
| Linearity Range | 5–5000 pg/mL (for EE with derivatization) | [1][3][4] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [1][3][4] |
| Intra-day Precision (% CV) | Not explicitly stated for EE alone | |
| Inter-day Precision (% CV) | Not explicitly stated for EE alone | |
| Accuracy (% Recovery) | Not explicitly stated for EE alone | |
| Matrix Effect (% CV) | 1.66% - 9.37% for EE |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the key experimental protocols for ethinylestradiol analysis using both ethinylestradiol-d4 and prednisone as internal standards.
Method 1: Ethinylestradiol Analysis using Ethinylestradiol-d4 Internal Standard
This method describes a sensitive LC-MS/MS procedure for the quantification of ethinylestradiol in human plasma.[1][2]
-
Sample Preparation: Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE) with tert-Butyl methyl ether (TBME).
-
Internal Standard: Ethinylestradiol-d4.
-
Chromatography:
-
Mass Spectrometry:
Method 2: Ethinylestradiol Analysis using Prednisone Internal Standard
This method details the simultaneous determination of ethinylestradiol and levonorgestrel (B1675169) in human plasma using prednisone as the internal standard.[1][3][4]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.[1][3][4]
-
Derivatization: Ethinylestradiol is derivatized with dansyl chloride to enhance sensitivity.[1][3][4]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of ethinylestradiol, which is applicable to methods using either a stable isotope-labeled or a structural analog internal standard.
Caption: General workflow for ethinylestradiol analysis by LC-MS/MS.
Conclusion
Both stable isotope-labeled internal standards, such as ethinylestradiol-d4, and structural analogs, like prednisone, can be effectively used for the quantification of ethinylestradiol by LC-MS/MS. The choice of internal standard will depend on the specific requirements of the assay, including desired sensitivity, cost considerations, and the availability of certified reference materials.
-
Ethinylestradiol-d4 offers the advantage of co-elution and identical physicochemical behavior to the analyte, which can lead to superior correction for matrix effects and variability during sample processing. This is often the preferred choice for high-stakes studies requiring the utmost accuracy and precision.
-
Prednisone , as a structural analog, provides a viable and potentially more economical alternative. However, it is crucial to thoroughly validate its performance to ensure it adequately mimics the behavior of ethinylestradiol throughout the analytical method, particularly concerning extraction recovery and ionization efficiency. The need for derivatization of ethinylestradiol when using prednisone in the cited method also adds a step to the sample preparation process.
Ultimately, the data presented in this guide, along with the detailed experimental protocols, should assist researchers in making an informed decision on the most suitable internal standard for their specific ethinylestradiol analysis needs. Rigorous method validation is essential regardless of the internal standard chosen to ensure the generation of high-quality, reliable data.
References
- 1. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Ethinylestradiol Analysis
For researchers, scientists, and professionals in drug development, the efficient extraction and quantification of ethinylestradiol are critical. This guide provides a comparative performance evaluation of various Solid-Phase Extraction (SPE) cartridges commonly utilized for the extraction of this synthetic estrogen from diverse matrices such as water and human plasma.
This comparison synthesizes experimental data from multiple studies to offer insights into the recovery rates and analytical conditions associated with different SPE cartridge types. The selection of an appropriate SPE cartridge is paramount for achieving reliable and reproducible results in the analysis of ethinylestradiol.
Performance Comparison of SPE Cartridges
The following table summarizes the performance of various SPE cartridges for ethinylestradiol extraction, detailing the cartridge type, matrix, recovery rates, and the analytical method used for quantification.
| SPE Cartridge | Matrix | Recovery (%) | Analytical Method | Reference |
| C18 | Effluent Water | > 75% | HPLC | [1] |
| Hypersep C18 | Wastewater | Not Specified | HPLC-FLD | [2] |
| Oasis HLB | Water | 92 - 103% | GC-MS | [3] |
| SOLA SCX | Human Plasma | Within acceptance limits | LC-MS/MS | [4] |
| Polybenzothiophene | Lake Water | 75.3 - 106.7% | HPLC | [5] |
| Strata C18-E | Urine | Not Specified | LC-MS/MS | [6] |
Experimental Workflows and Methodologies
The successful extraction of ethinylestradiol is highly dependent on the experimental protocol. Below are detailed methodologies from studies that have achieved high recovery rates, along with a visual representation of a generalized SPE workflow.
A generalized experimental workflow for the solid-phase extraction of ethinylestradiol is depicted in the following diagram.
References
- 1. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Determination of Environmental Estrogens by Polybenzothiophene-based Solid-phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) | Semantic Scholar [semanticscholar.org]
- 6. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Derivatization Agents for the Quantification of Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Enhancing Analytical Sensitivity and Selectivity
The accurate quantification of ethinylestradiol (EE), a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapy, is crucial in pharmaceutical research, clinical diagnostics, and environmental monitoring. Due to its low physiological concentrations and challenging analytical properties, derivatization is often a necessary step to improve its detectability in complex matrices. This guide provides a comparative analysis of common derivatization agents for ethinylestradiol, focusing on silylation reagents for Gas Chromatography-Mass Spectrometry (GC-MS) and dansyl chloride for Liquid Chromatography-Mass Spectrometry (LC-MS), with a discussion on the potential application of pentafluorobenzyl bromide (PFB-Br) for highly sensitive GC-MS analysis.
Performance Comparison of Derivatization Agents
The choice of derivatization agent is dictated by the analytical platform (GC-MS or LC-MS), the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common derivatization agents for ethinylestradiol.
| Derivatization Agent | Analytical Technique | Key Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Silylating Agents (MSTFA, BSTFA) | GC-MS | - Forms volatile and thermally stable derivatives suitable for GC. | - Can form multiple derivatives, complicating analysis.[1][2] - Sensitive to moisture. | Method-dependent, typically in the low ng/mL range. |
| Dansyl Chloride | LC-MS/MS (ESI) | - Significantly enhances ionization efficiency in ESI-MS.[3] - Leads to very low limits of detection.[3] - Forms a single, stable derivative.[3] | - Requires a dedicated clean-up step to remove excess reagent. | As low as 1-5 pg/mL in plasma.[3] |
| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS (ECD or NCI-MS) | - Forms derivatives with high electron-capturing properties, leading to excellent sensitivity with ECD or NCI-MS.[4] | - Less documented for routine ethinylestradiol analysis. - Requires careful optimization of reaction conditions. | Potentially in the low pg/mL to fg/mL range. |
Experimental Protocols
Detailed and optimized experimental protocols are critical for achieving reproducible and reliable results. Below are representative protocols for the derivatization of ethinylestradiol using silylating agents and dansyl chloride. A general protocol for pentafluorobenzylation of phenolic compounds is also provided as a starting point for method development.
Protocol 1: Silylation of Ethinylestradiol for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (B98337) (TMS) derivatives of ethinylestradiol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To ensure the formation of a single di-TMS derivative, the use of pyridine (B92270) as a solvent is recommended.[5]
Materials:
-
Ethinylestradiol standard or extracted sample dried under nitrogen.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Pyridine (anhydrous).
-
Heating block or oven.
-
GC-MS system.
Procedure:
-
To the dried ethinylestradiol residue, add 50 µL of anhydrous pyridine.
-
Add 50 µL of MSTFA or BSTFA.
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture at 60-70°C for 30 minutes.
-
Cool the sample to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
Protocol 2: Dansylation of Ethinylestradiol for LC-MS/MS Analysis
This protocol details the derivatization of ethinylestradiol with dansyl chloride to enhance its response in electrospray ionization mass spectrometry.[3][6]
Materials:
-
Ethinylestradiol standard or extracted sample dried under nitrogen.
-
100 mM Sodium bicarbonate buffer (pH 10.5).
-
Dansyl chloride solution (1 mg/mL in acetone).
-
Heating block or water bath.
-
LC-MS/MS system.
Procedure:
-
Reconstitute the dried ethinylestradiol residue in 200 µL of 100 mM sodium bicarbonate buffer (pH 10.5).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 30 minutes.[6]
-
Cool the reaction mixture to room temperature.
-
The sample may require a clean-up step, such as liquid-liquid extraction or solid-phase extraction, to remove excess dansyl chloride before injection into the LC-MS/MS system.
Protocol 3: General Procedure for Pentafluorobenzylation of Phenolic Compounds
This general protocol for the derivatization of phenolic compounds with pentafluorobenzyl bromide (PFB-Br) can be adapted and optimized for ethinylestradiol analysis by GC-MS with electron capture detection (ECD) or negative chemical ionization (NCI).
Materials:
-
Ethinylestradiol standard or extracted sample dried under nitrogen.
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetone).
-
Potassium carbonate (anhydrous).
-
Acetone (B3395972) (anhydrous).
-
Heating block.
-
GC-MS system with ECD or NCI source.
Procedure:
-
To the dried ethinylestradiol residue, add a small amount of anhydrous potassium carbonate.
-
Add 100 µL of acetone and 10 µL of the PFB-Br solution.
-
Cap the vial tightly and heat at 60-80°C for 1-2 hours.
-
Cool the sample to room temperature.
-
The reaction mixture may be quenched with a small amount of water, and the derivative extracted into an organic solvent like hexane.
-
The organic extract is then concentrated and injected into the GC-MS system.
Visualizing the Workflow
To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for each derivatization method.
Conclusion
The selection of an appropriate derivatization agent is a critical step in the development of robust and sensitive analytical methods for ethinylestradiol. For GC-MS applications, silylation with MSTFA or BSTFA in the presence of pyridine offers a reliable method, provided that reaction conditions are carefully controlled to avoid the formation of multiple derivatives. For high-sensitivity LC-MS/MS analysis, dansyl chloride derivatization is the superior choice, enabling quantification at the low picogram-per-milliliter level. While less commonly reported for ethinylestradiol, pentafluorobenzyl bromide holds promise for ultra-trace analysis by GC-MS with ECD or NCI detection, though it requires further method development and validation. By understanding the principles, advantages, and practical considerations of each derivatization strategy, researchers can select the optimal approach to meet their specific analytical challenges.
References
- 1. hjjkyyj.com [hjjkyyj.com]
- 2. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 3. Conversion of tibolone to 7alpha-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: interpretation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
inter-laboratory comparison of ethinylestradiol quantification methods
This guide provides a comprehensive comparison of analytical methods for the quantification of ethinylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices, including pharmaceutical formulations and environmental samples.
Data Presentation: Inter-laboratory Comparison of Ethinylestradiol Quantification Methods
The performance of different analytical techniques for the quantification of ethinylestradiol is summarized in the table below. The data is compiled from various validation studies and provides a comparative overview of key performance parameters.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 1-70 µg/mL | 0.03 µg/mL | 0.09 µg/mL | 102.44% | 1.92% (Intra-day), 4.65% (Inter-day)[1] |
| 10-50 µg/mL | 1.399 µg/mL | 4.24 µg/mL | 98-102% | < 2.0%[2] | |
| LC-MS/MS | 1-25 ng/L | - | 1 ng/L | 100% | - |
| 5-200 pg/mL | - | 5 pg/mL | - | - | |
| 0.02-10 µg/L | - | 0.02 µg/L | - | -[3] | |
| GC-MS | 3-12 µg/mL | 0.25 µg/mL | 0.82 µg/mL | 106 ± 8% | < 6% (Intra-day and Inter-day)[4] |
| ELISA | 0.02-10 µg/L | - | 0.02 µg/L | - | -[3] |
| 31.2-2000 pg/mL | 9.48 pg/mL | - | - | -[5] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of ethinylestradiol quantification methods.
Inter-laboratory comparison workflow.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of ethinylestradiol in pharmaceutical dosage forms.
-
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving the substance in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
-
For tablets, a number of tablets are weighed, finely powdered, and a quantity of the powder equivalent to a specific amount of the active ingredient is dissolved in the solvent, followed by sonication and filtration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) is used in an isocratic elution mode. The ratio can be optimized, for instance, 70:30 (v/v) acetonitrile:buffer.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where ethinylestradiol exhibits significant absorbance, such as 230 nm or 210 nm.[6][7]
-
Temperature: The column is maintained at ambient temperature.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions of different concentrations and plotting the peak area against concentration.
-
Accuracy: Determined by the recovery method, where a known amount of standard is added to a sample and the recovery is calculated.
-
Precision: Evaluated by analyzing multiple replicates of the same sample, both within the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method suitable for quantifying low levels of ethinylestradiol in complex matrices like environmental water samples and biological fluids.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): For water samples, a pre-concentration step using SPE is common. The sample is passed through a cartridge (e.g., Oasis HLB), and the analyte is then eluted with a small volume of an organic solvent.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, where the sample is extracted with an immiscible organic solvent.
-
Derivatization (Optional): To enhance sensitivity, derivatization with a reagent like dansyl chloride can be performed.[8]
-
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-High Performance Liquid Chromatography (UHPLC) is often used for better resolution and faster analysis times. A C18 column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for ethinylestradiol are monitored.
-
-
Validation Parameters: Similar to HPLC, validation includes linearity, accuracy, precision, LOD, and LOQ, but typically at much lower concentration levels (ng/L to pg/mL range).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of ethinylestradiol. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.
-
Sample Preparation and Derivatization:
-
Extraction from the sample matrix is performed using LLE or SPE.
-
The extracted analyte is then derivatized to make it suitable for GC analysis. This involves reacting ethinylestradiol with a silylating agent (e.g., BSTFA) to form a more volatile derivative.
-
-
GC-MS Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample.
-
Injection: A splitless injection mode is often used for trace analysis.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or full-scan mode. For quantification, SIM is preferred for its higher sensitivity.
-
-
Validation Parameters: The method is validated for linearity, accuracy, precision, LOD, and LOQ.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the rapid screening of a large number of samples.
-
Principle: This method is based on the specific binding of an antibody to ethinylestradiol. In a competitive ELISA format, ethinylestradiol in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of labeled analyte bound is inversely proportional to the concentration of ethinylestradiol in the sample.
-
Procedure:
-
The wells of a microtiter plate are coated with an antibody specific to ethinylestradiol.
-
Standards and samples are added to the wells, followed by the addition of an enzyme-conjugated ethinylestradiol.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is measured using a microplate reader, and the concentration of ethinylestradiol is determined from a standard curve.
-
-
Advantages and Limitations:
-
Advantages: High sensitivity, high throughput, and relatively low cost per sample.[9]
-
Limitations: Potential for cross-reactivity with structurally similar compounds, and matrix effects can influence the results.[9] Validation is crucial to ensure specificity and accuracy for a given sample matrix.[10][11]
-
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Development of ELISA methodologies for the direct determination of 17β-estradiol and 17α-ethinylestradiol in complex aqueous matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations | MDPI [mdpi.com]
- 5. innov-research.com [innov-research.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Quantitation of 17alpha-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. mybiosource.com [mybiosource.com]
validation of a bioanalytical method for ethinylestradiol according to FDA/EMA guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of ethinylestradiol in biological matrices, with a focus on validation according to the harmonized FDA and EMA guidelines established in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2][3][4] This document is intended to assist researchers and scientists in selecting and validating appropriate analytical methods for their pharmacokinetic and toxicokinetic studies.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is the process of establishing that a specific analytical method is reliable and reproducible for its intended use, which is the quantitative determination of a drug or its metabolites in a biological matrix.[1][4] The ICH M10 guideline provides a harmonized framework for performing method validation, ensuring the integrity and quality of the data submitted to regulatory authorities.[1][2][3]
Key Validation Parameters
A full bioanalytical method validation, as recommended by the ICH M10 guideline, encompasses the evaluation of several key parameters to ensure the method is well-characterized and fit for purpose.[1] These parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
-
Dilution Integrity: The ability to dilute a sample originally containing a concentration of the analyte above the upper limit of quantification (ULOQ) and obtain an accurate result.
-
Carry-over: The appearance of an analyte in a sample from a preceding sample with a high concentration.
Comparison of Bioanalytical Methods for Ethinylestradiol
The most common analytical technique for the quantification of ethinylestradiol in biological fluids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are another potential alternative, though they may present challenges in terms of specificity.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the bioanalysis of small molecules like ethinylestradiol due to its high selectivity, sensitivity, and specificity.
Experimental Protocol: A Validated LC-MS/MS Method
This protocol is a representative example based on published literature for the determination of ethinylestradiol in human plasma.[5][6][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add an internal standard (e.g., ethinylestradiol-d4).
-
Perform a solid-phase extraction using a suitable SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
3. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Performance Data
The following table summarizes typical validation data for an LC-MS/MS method for ethinylestradiol, with acceptance criteria based on the ICH M10 guideline.
| Validation Parameter | Typical Performance of LC-MS/MS Method | ICH M10 Acceptance Criteria |
| Linearity Range | 5 - 300 pg/mL[5][6] | The range should cover the expected concentrations of the study samples. |
| Correlation Coefficient (r²) | ≥ 0.99[5] | Not explicitly defined, but a high correlation is expected. |
| Accuracy (% Bias) | Within ± 15% of the nominal concentration[8] | The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (% CV) | ≤ 15%[5][8] | The coefficient of variation should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[6] | The lowest standard on the calibration curve with acceptable accuracy and precision. |
| Mean Extraction Recovery | ~68%[5] | Should be consistent, precise, and reproducible. |
| Matrix Effect | Minimal and compensated by the internal standard. | The matrix factor should be consistent and the CV ≤ 15%. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under typical storage and handling conditions.[5] | Analyte concentration should be within ±15% of the nominal concentration. |
Method 2: Immunoassay
Immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of an antibody to the analyte. While they can be highly sensitive, they may be susceptible to cross-reactivity with structurally related endogenous compounds, which can be a concern for steroid analysis.[9]
Experimental Protocol: General Immunoassay Workflow
-
Sample Incubation: An aliquot of the biological sample is incubated with a specific antibody against ethinylestradiol and a labeled form of the analyte (e.g., radiolabeled or enzyme-labeled).
-
Separation: The antibody-bound and free fractions of the labeled analyte are separated.
-
Detection: The amount of label in either the bound or free fraction is measured.
-
Quantification: The concentration of the analyte in the sample is determined by comparing the signal to a standard curve.
Performance Data
Detailed validation data for commercially available ethinylestradiol immunoassays is often proprietary. However, any immunoassay used for regulatory submissions must be validated according to the same ICH M10 principles as LC-MS/MS methods. A comparison of key characteristics is provided below.
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High, based on mass-to-charge ratio and fragmentation. | Can be lower due to potential antibody cross-reactivity with similar structures.[9] |
| Sensitivity | Very high, capable of reaching low pg/mL levels.[5][6] | Can be very high, but may be limited by non-specific binding. |
| Throughput | Moderate, dependent on chromatographic run time. | Can be high, especially with automated platforms. |
| Method Development | Can be complex and time-consuming. | Often available as commercial kits, simplifying initial setup. |
| Cost | Higher initial instrument cost, lower cost per sample. | Lower initial instrument cost, potentially higher cost per sample for kits. |
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method according to ICH M10 guidelines.
Caption: Bioanalytical method validation workflow as per ICH M10 guidelines.
Signaling Pathway (Illustrative Example)
While not a signaling pathway in the traditional sense, the following diagram illustrates the logical relationship of the key validation parameters that contribute to a reliable bioanalytical method.
Caption: Interrelationship of key bioanalytical validation parameters.
Conclusion
The validation of bioanalytical methods for ethinylestradiol according to FDA/EMA guidelines is a critical step in drug development. LC-MS/MS methods are well-established and provide the high degree of selectivity and sensitivity required for accurate quantification. While immunoassays offer a potential alternative, careful validation is necessary to address any potential issues with cross-reactivity. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Regardless of the platform chosen, adherence to the principles outlined in the ICH M10 guideline is essential to ensure the generation of reliable and high-quality data for regulatory submissions.
References
- 1. database.ich.org [database.ich.org]
- 2. worldwide.com [worldwide.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Anticoagulant Impact on Ethinylestradiol Stability in Human Plasma
For researchers and professionals in drug development, ensuring the pre-analytical stability of analytes in biological matrices is a critical prerequisite for accurate quantification. This guide provides a comparative assessment of the impact of three common anticoagulants—citrate (B86180), heparin, and EDTA—on the stability of ethinylestradiol in human plasma. The findings are supported by experimental data from in vitro studies to inform the selection of the most appropriate anticoagulant for bioanalytical method development and clinical sample handling.
Quantitative Comparison of Anticoagulant Performance
An in vitro study was conducted to evaluate the stability and recovery of ethinylestradiol in human plasma collected with citrate, heparin, and EDTA. The results indicated no significant difference in the stability and recovery of ethinylestradiol among the three anticoagulants (p > 0.05). However, a significant difference was observed in the peak area ratio between the plasma types (p < 0.05), with citrate and heparin showing better results than EDTA.[1]
| Anticoagulant | Ethinylestradiol Stability | Ethinylestradiol Recovery | Peak Area Ratio Performance | Key Observation |
| Citrate | No significant difference compared to other anticoagulants[1] | No significant difference compared to other anticoagulants[1] | Significantly better than EDTA[1] | Favorable for ethinylestradiol analysis[1] |
| Heparin | No significant difference compared to other anticoagulants[1] | No significant difference compared to other anticoagulants[1] | Significantly better than EDTA[1] | Favorable for ethinylestradiol analysis[1] |
| EDTA | No significant difference compared to other anticoagulants[1] | No significant difference compared to other anticoagulants[1] | Significantly lower than citrate and heparin[1] | May be less optimal for achieving maximum sensitivity[1] |
Experimental Protocols
The following is a detailed methodology for the analysis of ethinylestradiol in human plasma, adapted from established bioanalytical methods.[1][2][3][4][5]
1. Sample Preparation:
-
Protein Precipitation and Liquid-Liquid Extraction: To 500 µL of human plasma containing ethinylestradiol, an internal standard (e.g., prednisone) is added.[1] Protein precipitation is performed, followed by liquid-liquid extraction using 2 mL of a 75/25 hexane/ethyl acetate (B1210297) (v/v) solution.[4] The sample is vortexed for 1 minute and then centrifuged for 5 minutes at 4000 rpm.[4]
-
Derivatization: The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[4] The residue is reconstituted in 100 µL of 100 mM sodium bicarbonate (pH 11), followed by the addition of 100 µL of 1 mg/mL dansyl chloride in acetone (B3395972) to enhance mass spectrometric detection. The mixture is vortexed for 30 seconds.
2. Chromatographic Conditions:
-
Instrumentation: An Ultra Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is utilized.[1][2]
-
Column: An Acquity® UPLC BEH C18 column (1.7 μm; 50 x 2.1 mm) is used for chromatographic separation.[1]
-
Mobile Phase: A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[1]
-
Flow Rate: The flow rate is maintained at 0.3 mL/minute.[1]
-
Column Temperature: The column is kept at 40°C.[1]
-
Injection Volume: A 10.0 μL sample is injected.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization in the positive-ion mode is used.[1]
-
Detection: Multiple reaction monitoring (MRM) is employed for quantification. The MRM transition for dansyl-derivatized ethinylestradiol is m/z 530.16 → 171.08.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the impact of different anticoagulants on ethinylestradiol stability in plasma.
Caption: Workflow for assessing anticoagulant effects on ethinylestradiol stability.
Conclusion
Based on the available experimental data, both citrate and heparin are suitable anticoagulants for studies involving the quantification of ethinylestradiol in human plasma. While EDTA does not significantly affect the stability or recovery of ethinylestradiol, it may result in a lower analytical signal compared to citrate and heparin. Therefore, for bioanalytical methods requiring high sensitivity, the use of citrate or heparin is recommended. These findings underscore the importance of anticoagulant selection in the pre-analytical phase to ensure the integrity and accuracy of quantitative bioanalysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
